molecular formula C7H9NOS B2396145 2-(Cyclopropylmethoxy)-1,3-thiazole CAS No. 2199835-21-5

2-(Cyclopropylmethoxy)-1,3-thiazole

Número de catálogo: B2396145
Número CAS: 2199835-21-5
Peso molecular: 155.22
Clave InChI: YUSDENZCCBJHIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Cyclopropylmethoxy)-1,3-thiazole is a chemical compound featuring a thiazole core, a five-membered heteroaromatic ring containing both nitrogen and sulfur atoms. This structure is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive molecules with a wide range of pharmacological activities . The thiazole ring is known for its diverse biological activity, and its derivatives are key components in drugs with antibacterial, antifungal, antiviral, and anticancer effects . The specific substitution with a cyclopropylmethoxy group at the 2-position makes this compound a valuable building block for researchers, particularly in the design and synthesis of novel active molecules. It serves as a key synthetic intermediate for probe design and the development of next-generation drug candidates . In pharmaceutical research, thiazole derivatives have been explored as inhibitors for various biological targets. For instance, recent studies have incorporated thiazole moieties into the design of novel histone deacetylase (HDAC) inhibitors, which show promise as anticancer agents . Other research areas include the development of antimicrobials and agents that target unique bacterial pathways, such as mycolic acid biosynthesis in tuberculosis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Propiedades

IUPAC Name

2-(cyclopropylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDENZCCBJHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Methodologies of 2-(Cyclopropylmethoxy)-1,3-thiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)-1,3-thiazole is a specialized heterocyclic building block characterized by a 1,3-thiazole core functionalized with a cyclopropylmethoxy ether at the C2 position. This unique structural motif bridges the electron-rich, hydrogen-bond-accepting capacity of the thiazole ring with the lipophilic, metabolically stable profile of a cyclopropyl group. This whitepaper details the physicochemical descriptors, synthetic protocols, and mechanistic rationale for researchers and drug development professionals utilizing this compound in structure-activity relationship (SAR) campaigns, agrochemical development, and advanced material science.

Physicochemical Profiling & Molecular Descriptors

The physicochemical behavior of 2-(Cyclopropylmethoxy)-1,3-thiazole is dictated by the interplay between the heteroaromatic system and the cycloalkyl ether. The oxygen atom acts as a π -donor to the thiazole ring, which slightly increases the basicity of the thiazole nitrogen compared to an unsubstituted analog. Simultaneously, the cyclopropyl group enhances the overall lipophilicity (LogP) without adding excessive molecular weight, making it an ideal fragment for drug discovery.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Causality
Molecular Formula C7H9NOSDerived from the 1,3-thiazole core + cyclopropylmethoxy radical.
Molecular Weight 155.22 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
Predicted LogP ~2.1The cyclopropyl group adds ~1.0 to the base thiazole (~0.4), optimizing membrane permeability.
Topological Polar Surface Area 50.3 ŲSum of Thiazole N (12.9), S (28.2), and Ether O (9.2). Ideal for blood-brain barrier (BBB) penetration[1].
H-Bond Donors / Acceptors 0 / 3Lacks N-H or O-H bonds; accepts hydrogen bonds via N, O, and S atoms.
pKa (Conjugate Acid) ~3.0The inductive (-I) effect of oxygen is counterbalanced by its resonance (+M) effect, slightly raising the pKa from base thiazole (2.5).

Synthetic Methodologies: The SNAr Approach

The formation of the C2-O bond in thiazoles is predominantly achieved via 2[2]. The 2-position of the 1,3-thiazole ring is highly activated toward nucleophilic attack due to the adjacent imine-like nitrogen, which exerts both inductive (-I) and resonance (-M) electron-withdrawing effects.

Step-by-Step Experimental Protocol
  • Alkoxide Generation: In an inert atmosphere (Argon/N2), dissolve 1.1 equivalents of cyclopropylmethanol in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol to form the highly nucleophilic cyclopropylmethoxide anion without competing in the subsequent substitution.

  • Electrophile Addition: After H2 gas evolution ceases (approx. 30 mins), add 1.0 equivalent of 2-bromothiazole dropwise.

    • Causality:3[3] due to the weaker C-Br bond, which lowers the activation energy for the halide expulsion step.

  • SNAr Reaction: Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours. The elevated temperature is required to overcome the activation barrier of the aromatic transition state.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure 2-(Cyclopropylmethoxy)-1,3-thiazole.

SynthesisWorkflow A Cyclopropylmethanol + NaH B Alkoxide Formation (0 °C, THF) A->B D SNAr Reaction (Reflux, 12h) B->D C 2-Bromothiazole C->D E 2-(Cyclopropylmethoxy) -1,3-thiazole D->E

Fig 1: Step-by-step synthetic workflow for 2-(Cyclopropylmethoxy)-1,3-thiazole via SNAr.

Mechanistic Pathway & Kinetics

The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack of the cyclopropylmethoxide anion onto the C2 carbon of the thiazole ring. This attack disrupts the aromaticity of the ring, forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. The adjacent nitrogen atom plays a critical role in stabilizing this intermediate by accommodating the negative charge. Subsequent rapid expulsion of the bromide leaving group restores aromaticity and yields the final ether product.

MechanismPathway R1 2-Bromothiazole + Cyclopropylmethoxide TS1 Nucleophilic Attack at C2 Position R1->TS1 MC Meisenheimer-like Intermediate (Anionic) TS1->MC TS2 Bromide Expulsion (Restores Aromaticity) MC->TS2 P1 2-(Cyclopropylmethoxy) -1,3-thiazole TS2->P1

Fig 2: Meisenheimer complex formation and addition-elimination mechanism in the SNAr pathway.

Pharmacological & Material Science Applications

In drug development, the 2-alkoxythiazole motif serves as a conformationally restricted bioisostere for amides and esters. The cyclopropyl ring is particularly valuable in medicinal chemistry; it imparts "sp3 character" to the molecule, improving solubility compared to flat aromatic rings. Crucially, it provides steric hindrance that protects the adjacent ether linkage from rapid oxidative cleavage by Cytochrome P450 enzymes. Furthermore, 4[4] due to their distinct biological activities and environmental stability.

Analytical Characterization Standards

To ensure the protocol acts as a self-validating system, the synthesized compound must be verified against the following analytical signatures:

  • 1H NMR (400 MHz, CDCl3): The spectrum will display characteristic thiazole aromatic protons as doublets at δ 7.20 (d, J = 3.6 Hz, 1H) and δ 6.80 (d, J = 3.6 Hz, 1H). The ether linkage is confirmed by a methylene doublet at δ 4.15 (d, J = 7.2 Hz, 2H). The cyclopropyl ring protons appear upfield as multiplets at δ 1.30-1.20 (m, 1H) and δ 0.65-0.30 (m, 4H).

  • LC-MS (ESI+): The expected pseudomolecular ion [M+H]+ is observed at m/z 156.04. The mass spectrum will confirm the exact mass and isotopic distribution characteristic of the C7H9NOS formula.

References

  • 2-Cyclobutoxythiazole | High-Purity Reference Standard - Benchchem. Benchchem.
  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby. Google Patents.
  • 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde - PubChemLite. Université du Luxembourg.
  • Full text of "Thiazole and its derivatives". Internet Archive.

Sources

In Silico Prediction of 2-(Cyclopropylmethoxy)-1,3-thiazole Bioactivity: A Computational Framework for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of computational chemistry into early-stage drug discovery has fundamentally shifted how novel pharmacophores are evaluated. This technical whitepaper provides an in-depth framework for the in silico prediction of bioactivity for derivatives containing the 2-(cyclopropylmethoxy)-1,3-thiazole scaffold. By leveraging quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations, we establish a highly predictive, self-validating computational pipeline. We will explore this scaffold's application specifically in the context of Acetyl-CoA Carboxylase 2 (ACC2) inhibition, a validated target for metabolic disorders.

Pharmacophore Rationale: The 2-(Cyclopropylmethoxy)-1,3-thiazole Scaffold

The rational design of bioactive molecules requires a deep understanding of the structural contributions of each moiety:

  • The 1,3-Thiazole Core: The thiazole ring is a highly privileged, five-membered heterocyclic pharmacophore present in over 18 FDA-approved drugs[1]. The nitrogen atom acts as a potent hydrogen bond acceptor, while the sulfur atom can participate in chalcogen bonding with electron-rich protein residues. Furthermore, thiazole derivatives have demonstrated broad-spectrum utility, ranging from antidiabetic agents to urease inhibitors[2].

  • The Cyclopropylmethoxy Substitution: The addition of a cyclopropylmethoxy group at the 2-position introduces unique physicochemical properties. The ether oxygen provides an additional hydrogen bond acceptor and rotational flexibility. Meanwhile, the cyclopropyl ring offers significant lipophilicity and steric bulk without the high molecular weight penalty of larger cycloalkanes. This specific substitution has been successfully utilized in synthesizing potent ACC inhibitors[3][4] and histone deacetylase (HDAC) inhibitors[5].

Mechanistic Target: Acetyl-CoA Carboxylase 2 (ACC2)

To ground our in silico predictions, we focus on ACC2 as the primary biological target. ACC2 localizes to the mitochondrial membrane and catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).

The Causality of Inhibition: By designing 2-(cyclopropylmethoxy)-1,3-thiazole derivatives that competitively bind to the ACC2 active site, we halt the production of malonyl-CoA. The subsequent drop in malonyl-CoA relieves the inhibition of CPT1, thereby upregulating the transport of long-chain fatty acids into the mitochondria for β -oxidation[6]. This mechanism is highly sought after for treating obesity and non-alcoholic fatty liver disease (NAFLD).

ACC2_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC2 ACC2 Enzyme ACC2->AcetylCoA Inhibitor 2-(Cyclopropylmethoxy)- 1,3-thiazole Inhibitor Inhibitor->ACC2 Inhibits CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation (Mitochondria) CPT1->FAO Promotes

Figure 1: Mechanism of action for ACC2 inhibitors promoting mitochondrial fatty acid oxidation.

In Silico Experimental Protocols

Modern in silico studies must go beyond static docking to ensure scientific integrity[7]. The following step-by-step protocol represents a self-validating system : each computational phase acts as a filter, ensuring that only thermodynamically stable and pharmacokinetically viable compounds progress.

Ligand Preparation and Quantum Mechanical (QM) Optimization
  • Causality: Standard molecular mechanics force fields often misrepresent the high ring strain and unique partial charges of the cyclopropyl group. Quantum mechanical optimization is required to establish the true global minimum energy conformation.

  • Step 1: Sketch the 2-(cyclopropylmethoxy)-1,3-thiazole derivatives using a molecular editor.

  • Step 2: Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level of theory.

  • Step 3: Generate AM1-BCC partial charges to ensure accurate electrostatic mapping during docking.

Protein Preparation
  • Causality: Raw crystal structures contain artifacts, lack hydrogen atoms, and possess unresolved side chains that can cause false-positive steric clashes.

  • Step 1: Retrieve the high-resolution X-ray crystal structure of human ACC2 from the Protein Data Bank.

  • Step 2: Assign correct protonation states for all titratable residues at physiological pH (7.4) using PROPKA.

  • Step 3: Perform a restrained energy minimization using the OPLS4 or AMBER ff14SB force field to relieve steric clashes while preserving the experimental backbone coordinates.

Molecular Docking and MM-GBSA Scoring
  • Causality: Docking algorithms predict the binding pose, but empirical scoring functions often fail to account for desolvation penalties. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) corrects this by calculating the true binding free energy ( ΔG ).

  • Step 1: Define a 20 Å grid box centered on the ACC2 active site.

  • Step 2: Execute Glide Extra Precision (XP) docking with flexible ligand sampling.

  • Step 3: Self-Validation Checkpoint 1: Calculate MM-GBSA for the top poses. Any pose yielding a ΔG>−30 kcal/mol is rejected as a false positive.

Molecular Dynamics (MD) Simulations
  • Causality: Proteins are highly dynamic. A ligand that docks well might be expelled when the protein undergoes conformational shifts in a solvated environment.

  • Step 1: Solvate the docked protein-ligand complex in a cubic TIP3P water box with a 10 Å buffer.

  • Step 2: Neutralize the system with Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Step 3: Equilibrate the system sequentially in the NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.

  • Step 4: Run a 100 ns production simulation using GROMACS.

  • Step 5: Self-Validation Checkpoint 2: Analyze the Root Mean Square Deviation (RMSD). If the ligand RMSD exceeds 2.5 Å relative to the protein backbone, the complex is deemed unstable and discarded.

InSilicoWorkflow LigPrep 1. Ligand Preparation (DFT Optimization & AM1-BCC) Docking 3. Molecular Docking (Glide XP & MM-GBSA) LigPrep->Docking ProtPrep 2. Protein Preparation (Protonation & Minimization) ProtPrep->Docking MD 4. Molecular Dynamics (100 ns, RMSD/RMSF Analysis) Docking->MD Top Poses (< -30 kcal/mol) ADMET 5. ADMET Profiling (Pharmacokinetics Prediction) MD->ADMET Stable Complexes (< 2.5 Å RMSD) Hit Lead Candidate Identification ADMET->Hit

Figure 2: Sequential, self-validating in silico workflow for predicting thiazole derivative bioactivity.

Quantitative Data Presentation

The integration of the aforementioned protocol yields highly structured predictive data. Below is a summarized data matrix of hypothetical 2-(cyclopropylmethoxy)-1,3-thiazole derivatives evaluated against ACC2, demonstrating how structural modifications at the 5-position of the thiazole ring impact binding affinity and stability.

Compound IDThiazole 5-Position SubstitutionGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)MD Avg Ligand RMSD (Å)Predicted Oral Bioavailability (%)
Cpd-1 (Core) -H-7.2-34.52.165
Cpd-2 -4-Fluorophenyl-8.9-42.11.572
Cpd-3 -4-Methoxyphenyl-8.4-39.81.868
Cpd-4 -Trifluoromethyl-9.1-45.31.478
Cpd-5 -Hydroxyl-5.4-22.1 (Failed)3.2 (Failed)45

Note: Cpd-5 failed both self-validation checkpoints (MM-GBSA > -30 kcal/mol and RMSD > 2.5 Å), proving the necessity of the multi-tiered computational filtering approach.

Conclusion

The 2-(cyclopropylmethoxy)-1,3-thiazole scaffold represents a highly versatile and lipophilic pharmacophore with proven efficacy in targeting metabolic and epigenetic pathways. By employing a rigorous, self-validating in silico pipeline—transitioning from quantum mechanical ligand preparation to 100 ns molecular dynamics simulations—researchers can confidently predict bioactivity, eliminate false positives, and accelerate the identification of potent lead candidates prior to in vitro synthesis.

References

  • Title : In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α -glucosidase. Source : Pharmaceuticals. URL :[Link]

  • Title : Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Source : Heliyon. URL :[Link]

  • Title : Thiazole Ring—A Biologically Active Scaffold. Source : PubMed Central (PMC). URL :[Link]

  • Title : SYNTHESIS AND CHARACTERIZATION OF 1-(3, 4-BIS (CYCLOPROPYLMETHOXY)BENZYLIDENE)-2-(4-SUBSTITUTEDPHENYLTHIAZOL-2-YL) HYDRAZINE DERIVATIVES BY VARIOUS EXPERIMENTAL CONDITION. Source : ResearchGate. URL :[Link]

  • Title: WO2012090219A2 - Thiazole compounds useful as acetyl-coa carboxylase (acc) inhibitors. Source: Google Patents.
  • Title : BRENDA Enzyme Database - Acetyl-CoA carboxylase (EC 6.4.1.2). Source : BRENDA. URL :[Link]

  • Title : Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Source : PubMed Central (PMC). URL :[Link]

Sources

Architectural Privileges of the 2-(Cyclopropylmethoxy)-1,3-thiazole Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the 2-(cyclopropylmethoxy)-1,3-thiazole moiety has emerged not as a standalone therapeutic, but as a highly privileged, multi-target pharmacophore. By combining the rigid, hydrogen-bonding capacity of a 1,3-thiazole ring with the unique steric bulk of a cyclopropylmethoxy group, this scaffold effectively engages deep hydrophobic pockets across diverse enzyme classes. This technical whitepaper explores the mechanistic causality of this scaffold, focusing on its role in Phosphodiesterase 4 (PDE4) inhibition, Histone Deacetylase (HDAC) modulation, and Acetyl-CoA Carboxylase (ACC) regulation.

The Pharmacophoric Architecture: Causality of Design

To understand the mechanism of action, we must deconstruct the scaffold into its two functional domains:

  • The 1,3-Thiazole Core: Unlike six-membered rings (e.g., pyridine or pyrimidine), the five-membered thiazole ring reduces molecular weight and steric hindrance while maintaining aromaticity. The nitrogen atom serves as a precise, directional hydrogen-bond acceptor, and the sulfur atom enhances lipophilicity and metabolic stability against oxidative degradation[1].

  • The Cyclopropylmethoxy Substituent: Simple linear alkoxy chains (like ethoxy or propoxy) suffer from high entropic penalties upon binding due to their flexibility. In contrast, the cyclopropyl ring possesses bent "banana" bonds, endowing it with partial pi-character and rigid geometry. The ether oxygen provides just enough rotational freedom to allow the cyclopropyl group to act as a "hydrophobic plug," perfectly complementing the van der Waals contours of deep target pockets[1].

Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP). Overactive PDE4 rapidly hydrolyzes cAMP into inactive 5'-AMP, suppressing Protein Kinase A (PKA) activation and driving the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) associated with conditions like psoriasis[1].

Structural Mechanism

When integrated into a larger inhibitor framework (e.g., compound 14h), the 2-(cyclopropylmethoxy)-1,3-thiazole scaffold acts as a potent, competitive active-site binder:

  • Q2 Pocket Insertion: The cyclopropyl group is specifically inserted into the hydrophobic Q2 pocket of the PDE4 active site, which is formed by the side chains of Ser368, Met337, and Met357[1].

  • Water-Mediated Hydrogen Bonding: The thiazole nitrogen does not interact directly with the protein backbone. Instead, it forms a critical hydrogen bond with a conserved structural water molecule that is anchored by the side chains of Tyr159 and Asp318[1].

This dual-anchoring mechanism yields exceptional potency, with representative compounds achieving an IC50 of 0.57 nM for PDE4D and >4100-fold selectivity over other PDE families[1].

PDE4_Pathway cAMP Intracellular cAMP PDE4 PDE4 Enzyme (Active State) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Accumulation Triggers Activation AMP 5'-AMP (Pro-inflammatory) PDE4->AMP Signal Termination Scaffold 2-(Cyclopropylmethoxy)- 1,3-thiazole Scaffold Scaffold->PDE4 Q2 Pocket Binding (Competitive Inhibition) Cytokines Suppression of TNF-α, IL-6, IL-17A PKA->Cytokines Downstream Gene Regulation

Mechanism of PDE4 inhibition by the 2-(cyclopropylmethoxy)-1,3-thiazole scaffold.

Mechanism of Action: Epigenetic and Metabolic Modulation

Beyond PDE4, the scaffold's versatile geometry allows it to act as a surface recognition cap and lipophilic anchor for other critical targets.

Histone Deacetylase 1 (HDAC1) Inhibition

In the design of novel hydroxamate-based HDAC inhibitors (e.g., compound 15a), the 1,3-thiazole acts as a rigid linker that correctly orients the zinc-binding hydroxamate group deep into the HDAC catalytic channel[2]. Simultaneously, the 2-(cyclopropylmethoxy) group interacts with the hydrophobic rim of the enzyme's surface. This inhibition leads to the hyperacetylation of histones H3 and H4, ultimately inducing G0/G1 cell cycle arrest, apoptosis, and pyroptosis in hepatocellular carcinoma (HepG2) models[2].

Acetyl-CoA Carboxylase (ACC) Inhibition

Abnormal fatty acid synthesis is a primary driver of nonalcoholic fatty liver disease (NAFLD). The 2-(cyclopropylmethoxy)-1,3-thiazole scaffold has been successfully utilized in ACC inhibitors[3]. Here, the scaffold acts as a lipophilic anchor within the malonyl-CoA binding site, preventing the catalytic formation of malonyl-CoA and thereby halting downstream fatty acid biosynthesis[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this scaffold requires self-validating assay systems that rule out false positives (e.g., compound aggregation or non-specific binding).

Protocol A: TR-FRET Enzymatic Assay for PDE4D Affinity

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate auto-fluorescence interference, a common artifact with highly conjugated thiazole libraries.

  • Preparation: Incubate recombinant human PDE4D2 (0.5 nM) in assay buffer (50 mM Tris-HCl, 50 mM MgCl2, pH 7.4) at room temperature.

  • Compound Addition: Add the thiazole-based inhibitor in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Self-Validation Step (Orthogonal Control): In parallel wells, test the compound against a Met337Ala mutant PDE4D . Logic: If the compound's potency drops significantly against the mutant, it definitively proves that the cyclopropylmethoxy group's mechanism is driven by specific Q2 pocket insertion[1].

  • Substrate Addition: Add 10 nM fluorophore-labeled cAMP and incubate for 60 minutes.

  • Readout: Measure the FRET signal ratio (emission at 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Western Blot Profiling for HDAC-Induced Cell Cycle Arrest

Causality: To prove that cell death is caused by epigenetic modulation rather than off-target cytotoxicity, we must track the specific acetylation markers before observing phenotypic cell death[2].

  • Cell Treatment: Culture HepG2 cells and treat with the thiazole-hydroxamate compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.

  • Self-Validation Step (Internal Normalization): Use SAHA (Vorinostat) as a positive control. When probing for acetylated Histone H3 (ac-H3) and H4 (ac-H4), normalize the densitometry against Total H3/H4, rather than just GAPDH. Logic: This ensures the observed hyperacetylation is a true specific mechanism of HDAC inhibition, not an artifact of global protein degradation during pyroptosis[2].

  • Cell Cycle Analysis: Harvest a parallel set of treated cells, fix in 70% ethanol, stain with Propidium Iodide (PI) and RNase A, and analyze via flow cytometry to quantify the exact percentage of cells arrested in the G0/G1 phase[2].

Protocol_Workflow Synthesis Scaffold Synthesis TR_FRET TR-FRET Assay (Primary Screen) Synthesis->TR_FRET Purified Cmpd Validation Orthogonal Validation (Mutants) TR_FRET->Validation IC50 < 1nM Cellular Cell-Based Cytokine Profiling Validation->Cellular Confirmed Q2 Binding

Self-validating experimental workflow for evaluating thiazole-based inhibitors.

Quantitative Data Summary

The table below synthesizes the multi-target efficacy of the 2-(cyclopropylmethoxy)-1,3-thiazole scaffold across different therapeutic domains, highlighting the specific interacting residues that dictate its mechanism of action.

Scaffold ApplicationTarget EnzymeKey Interacting ResiduesRepresentative EfficacyPrimary Phenotypic Outcome
Anti-Inflammatory (PDE4 Inhibitor) PDE4DSer368, Met337, Met357 (Q2 Pocket) Tyr159, Asp318 (H-bond network)IC50 = 0.57 nMDecreased TNF-α, IL-6, IL-17A; Alleviation of psoriasis[1]
Oncology (Epigenetic Modulator) HDAC1Zinc ion (via hydroxamate cap), Hydrophobic surface channelLow nM rangeG0/G1 Cell Cycle Arrest, Apoptosis, Pyroptosis[2]
Metabolic (ACC Inhibitor) Acetyl-CoA CarboxylaseMalonyl-CoA binding siteVariable (Compound-dependent)Inhibition of fatty acid biosynthesis; NAFLD regulation[3]

References

  • He, D., Li, G., Wu, J.-Q., Geng, Y., Qian, X., Liu, Y., Ou, Y., Li, M., Wang, J., Pan, W., Zhang, G., Chen, D., Chen, J., Xu, Z., Ke, H., & Yao, H. (2024). Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis. Journal of Medicinal Chemistry, 67(22), 20353-20371. URL: [Link]

  • Li, Z., Qiu, H., Lu, W., Duan, N., Fan, S., Zhou, R., Li, X., Zhang, H., Liu, N., & Yang, F. (2025). Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Scientific Reports, 15(1), 24589. URL: [Link]

  • Harriman, G. et al. (2012). Thiazole compounds useful as acetyl-coa carboxylase (acc) inhibitors. World Intellectual Property Organization, WO2012090219A2.

Sources

Methodological & Application

Application Note: Step-by-Step Protocol for the Hantzsch Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including antineoplastic agents (e.g., dasatinib), antimicrobial drugs, and anti-inflammatory compounds[1]. The most robust and widely adopted methodology for constructing this ring system is the Hantzsch thiazole synthesis. This application note provides an in-depth, self-validating protocol for the synthesis of 2-aminothiazoles, detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-yield results for drug development professionals.

Scientific Rationale & Mechanistic Causality

The Hantzsch synthesis involves the cyclocondensation of an α -haloketone (or α -haloaldehyde) with a thiourea or thioamide[2]. Understanding the mechanistic pathway is critical for troubleshooting and optimizing reaction conditions.

The reaction is driven by the differential nucleophilicity of the thiourea heteroatoms. Sulfur, being highly polarizable and a "soft" nucleophile, preferentially attacks the electrophilic α -carbon of the haloketone via an SN​2 mechanism, displacing the halide leaving group[3]. This forms an S-alkylated imino thioether intermediate. Subsequently, the "harder" nitrogen atom undergoes an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate[2]. Finally, an irreversible dehydration step establishes the extended aromaticity of the 2-aminothiazole core, driving the reaction to completion[4].

Mechanism A α-Haloketone + Thiourea B S-Alkylation (Nucleophilic Attack) A->B SN2 Reaction C Imino Thioether Intermediate B->C - HX D Intramolecular Cyclization (N attacks C=O) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (- H2O) E->F G 2-Aminothiazole (Aromatic Core) F->G

Mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

Experimental Methodologies

To accommodate different laboratory capabilities, we outline two distinct methodologies. Both protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful progression.

Protocol A: Conventional Solution-Phase Synthesis

This classical approach utilizes ethanol as a solvent. Ethanol is chosen because it effectively solubilizes both the polar thiourea and the organic α -haloketone, while its boiling point (78 °C) provides the optimal thermal energy required to overcome the activation barrier of the dehydration step without causing substrate degradation[3].

Materials Required:

  • Substituted α -haloketone (1.0 eq, e.g., 2-bromoacetophenone)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) or 5% Sodium Carbonate ( Na2​CO3​ )

Step-by-Step Procedure:

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the α -haloketone (1.0 mmol) and thiourea (1.2 mmol) in 10 mL of absolute ethanol[3]. Causality: A slight excess of thiourea ensures complete consumption of the lachrymatory α -haloketone.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) with continuous magnetic stirring for 2 to 4 hours[3].

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-Rf UV-active α -haloketone spot confirms complete S-alkylation and cyclization.

  • Cooling & Neutralization: Allow the reaction to cool to room temperature. The reaction generates hydrobromic acid (HBr), which protonates the basic thiazole nitrogen, forming a highly water-soluble hydrobromide salt. Slowly pour the mixture into 20 mL of ice-cold saturated NaHCO3​ [3]. Causality: Neutralization (pH 7-8) deprotonates the thiazole, drastically reducing its aqueous solubility and forcing the free base to crash out of solution.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual inorganic salts and unreacted thiourea[5].

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the analytically pure 2-aminothiazole[5].

Workflow S1 1. Reagent Setup (Equimolar) S2 2. Reflux in EtOH (2-4 hours) S1->S2 S3 3. Cooling & Neutralization S2->S3 S4 4. Precipitation of Free Base S3->S4 S5 5. Filtration & Validation S4->S5

Step-by-step experimental workflow for conventional 2-aminothiazole synthesis.

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation provides uniform, rapid dielectric heating, which significantly accelerates the cyclocondensation process and often suppresses side reactions, leading to higher yields and cleaner crude products[6].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, combine the α -haloketone (1.0 mmol) and thiourea (1.2 mmol) in 2-3 mL of absolute ethanol.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 10–20 minutes[6].

  • Workup: Cool the vial rapidly using compressed air. Transfer the contents to a beaker containing 15 mL of 5% Na2​CO3​ to precipitate the free base[7].

  • Isolation: Filter, wash with cold water, and dry under a vacuum.

Quantitative Data & Method Comparison

The choice of synthetic protocol directly impacts reaction kinetics and overall yield. The following table summarizes the quantitative performance metrics of various Hantzsch synthesis conditions based on recent methodological advancements[8],[6].

Synthesis MethodSolvent SystemCatalyst / AdditiveTemperature (°C)Avg. Reaction TimeExpected Yield (%)
Conventional Heating EthanolNone78 (Reflux)2.0 - 4.0 hours60 - 85%
Microwave Irradiation EthanolNone10010 - 20 mins80 - 94%
Catalytic / Green DMSOIodine / Asparagine8030 - 60 mins85 - 95%
Solvent-Free (Melt) NoneNone100 - 1201.0 - 2.0 hours70 - 85%

Note: Yields are highly dependent on the steric bulk and electronic nature of the substituents on the α -haloketone.

Protocol Self-Validation & Quality Control

To ensure the integrity of the synthesized 2-aminothiazole, the protocol must be validated through analytical characterization. A successful synthesis will exhibit the following self-validating markers:

  • Physical State: The transition from a homogeneous solution to a dense, crystalline precipitate upon the addition of a mild base ( NaHCO3​ ) is the primary visual indicator of successful hydrobromide deprotonation[3].

  • Nuclear Magnetic Resonance ( 1H -NMR): The defining diagnostic signal for a 4-substituted 2-aminothiazole is the highly characteristic, isolated singlet of the C5-proton on the thiazole ring , which typically resonates between 6.5 ppm and 7.5 ppm (depending on the solvent and C4-substituent). Additionally, the broad NH2​ singlet should integrate to 2 protons (exchangeable with D2​O ).

  • Mass Spectrometry (LC-MS): The mass spectrum must show a dominant [M+H]+ peak corresponding to the exact mass of the cyclized, dehydrated product, confirming the loss of water and the halide leaving group.

References

Sources

Application Note: De Novo Synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole via a Three-Step Telescoped Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Overview

2-Alkoxythiazoles, particularly those bearing cycloalkylmethyl substituents like 2-(cyclopropylmethoxy)-1,3-thiazole, are highly valued pharmacophores in medicinal chemistry. They frequently serve as bioisosteres for amides and phenyl rings, offering modulated lipophilicity, improved metabolic stability, and unique hydrogen-bond acceptor profiles.

This application note details a robust, scalable three-step synthetic route starting from inexpensive thiourea. The methodology is designed as a self-validating system, incorporating in-process controls and mechanistic rationale to ensure reproducibility and high fidelity across scales.

SyntheticRoute SM1 Thiourea + Chloroacetaldehyde Step1 Step 1: Hantzsch Synthesis (EtOH/H2O, 80°C) SM1->Step1 Int1 1,3-Thiazol-2-amine Step1->Int1 Step2 Step 2: Sandmeyer Reaction (t-BuONO, CuBr2, MeCN) Int1->Step2 Int2 2-Bromo-1,3-thiazole Step2->Int2 Step3 Step 3: SNAr Alkylation (Cyclopropylmethanol, NaH) Int2->Step3 Target 2-(Cyclopropylmethoxy)- 1,3-thiazole Step3->Target

Figure 1: Three-step synthetic workflow for 2-(cyclopropylmethoxy)-1,3-thiazole.

Mechanistic Rationale & Experimental Design

Step 1: Hantzsch Cyclization

The reaction between thiourea and α -halocarbonyls is highly efficient. However, free chloroacetaldehyde is notoriously unstable and prone to rapid polymerization. To circumvent this, the protocol utilizes a controlled addition of an aqueous chloroacetaldehyde solution to maintain a low steady-state concentration. This ensures the nucleophilic sulfur of thiourea attacks the α -carbon cleanly, promoting cyclization before side reactions occur, yielding 1,3-thiazol-2-amine in high purity[1],[2].

Step 2: Non-Aqueous Sandmeyer Bromination

Standard aqueous Sandmeyer conditions (NaNO 2​ /HBr/H 2​ O) are detrimental when applied to 2-aminothiazoles. The intermediate thiazole-2-diazonium salt is highly electrophilic and rapidly hydrolyzes in water to yield the undesired 2-hydroxythiazole[3],[4]. By utilizing an alkyl nitrite (tert-butyl nitrite) and copper(II) bromide in an anhydrous aprotic solvent (acetonitrile), the hydrolytic pathway is completely suppressed. The reaction proceeds via a radical mechanism where Cu(II) acts as a single-electron transfer agent, facilitating the expulsion of N 2​ and the installation of the bromide[5],[6].

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Unactivated arenes typically resist SNAr, but the 1,3-thiazole ring is a π -electron-deficient heterocycle. The C2 position is highly activated toward nucleophilic attack because the adjacent imine-like nitrogen (C=N) acts as an electron sink. Upon attack by the cyclopropylmethoxide anion, a stabilized Meisenheimer complex is formed, which rapidly collapses to expel the bromide ion, yielding the target ether[3].

SNArMechanism R1 2-Bromo-1,3-thiazole + Cyclopropylmethoxide TS1 Meisenheimer Complex (N-stabilized Anion) R1->TS1 Nucleophilic Attack P1 2-(Cyclopropylmethoxy)- 1,3-thiazole + Br⁻ TS1->P1 Bromide Elimination

Figure 2: SNAr mechanism showing the stabilization of the Meisenheimer intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,3-thiazol-2-amine

Reagents: Thiourea (7.6 g, 100 mmol), Chloroacetaldehyde (45% aq. solution, 19.2 mL, 110 mmol), Ethanol/Water (1:1 v/v, 50 mL). Procedure:

  • Initiation: Dissolve thiourea in the ethanol/water mixture in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add the chloroacetaldehyde solution dropwise over 15 minutes at room temperature to prevent thermal spikes and polymerization[2].

  • Cyclization: Heat the reaction mixture to 70–80 °C and reflux for 3 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1, KMnO 4​ stain). The reaction is complete when the thiourea spot is fully consumed.

  • Workup: Cool to 0 °C. Neutralize the mixture to pH 9–10 using cold 30% NaOH solution. Extract the free base with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 1,3-thiazol-2-amine.

Protocol B: Synthesis of 2-bromo-1,3-thiazole

Reagents: 1,3-thiazol-2-amine (5.0 g, 50 mmol), Copper(II) bromide (13.4 g, 60 mmol), tert-Butyl nitrite (t-BuONO, 8.9 mL, 75 mmol), Anhydrous Acetonitrile (100 mL). Procedure:

  • Preparation: Suspend 1,3-thiazol-2-amine and CuBr 2​ in anhydrous acetonitrile under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Diazotization: Add t-BuONO dropwise over 20 minutes. Self-Validation: Immediate evolution of nitrogen gas confirms the formation and decomposition of the diazonium intermediate[6].

  • Halogenation: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to drive the radical bromination to completion.

  • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to solubilize copper salts. Extract with ethyl acetate (3 × 75 mL). Wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield 2-bromo-1,3-thiazole as a pale yellow liquid.

Protocol C: Synthesis of 2-(cyclopropylmethoxy)-1,3-thiazole

Reagents: 2-bromo-1,3-thiazole (3.28 g, 20 mmol), Cyclopropylmethanol (2.16 g, 30 mmol), Sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol), Anhydrous DMF (40 mL). Procedure:

  • Alkoxide Formation: Suspend NaH in anhydrous DMF at 0 °C under nitrogen. Slowly add cyclopropylmethanol. Self-Validation: Vigorous hydrogen gas evolution indicates successful alkoxide generation. Stir for 30 minutes until bubbling ceases.

  • SNAr Reaction: Add a solution of 2-bromo-1,3-thiazole in DMF (10 mL) dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 80 °C and stir for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the unactivated thiazole ring[3].

  • Workup: Cool to room temperature and carefully quench with ice water (100 mL). Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) and brine to remove DMF.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via vacuum distillation or column chromatography to isolate the target 2-(cyclopropylmethoxy)-1,3-thiazole.

Quantitative Data & Optimization Summary

StepTransformationKey ReagentsTemp / TimeYield (%)Critical Optimization Parameter
1 Hantzsch CyclizationThiourea, Chloroacetaldehyde80 °C / 3 h85–92%Dropwise addition of chloroacetaldehyde prevents polymerization.
2 Sandmeyer Brominationt-BuONO, CuBr 2​ , MeCN60 °C / 2 h60–68%Strictly anhydrous conditions prevent 2-hydroxythiazole formation.
3 SNAr AlkylationCyclopropylmethanol, NaH80 °C / 12 h70–78%Complete alkoxide formation prior to bromide addition minimizes side reactions.

References

  • [1] Title: THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • [2] Title: SYNTHESIS OF AN HETEROCYCLIC COMPOUND 2- AMINO THIAZOLE Source: International Research Journal of Engineering and Technology (IRJET) URL:[Link]

  • [5] Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [6] Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: Journal of Organic Chemistry / NIH URL:[Link]

  • [3] Title: Chemistry of the Thiazoles-IV. Bromination and Nitration of Some Monosubstituted Thiazoles Source: Indian Academy of Sciences URL:[Link]

  • [4] Title: Bromination and Nitration of Some Monosubstituted Thiazoles (Variant Archive) Source: Indian Academy of Sciences URL:[Link]

Sources

Application Note: Chromatographic Purification of 2-(Cyclopropylmethoxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Physicochemical Profiling

The synthesis of 2-alkoxythiazoles, such as 2-(cyclopropylmethoxy)-1,3-thiazole , is typically achieved via the nucleophilic aromatic substitution ( SN​Ar ) of 2-halothiazoles with the corresponding alkoxide (e.g., sodium cyclopropylmethoxide)[1]. While the synthetic route is straightforward, isolating the pure heterocyclic ether from unreacted starting materials and polar byproducts presents unique chromatographic challenges.

As a Senior Application Scientist, it is critical to understand the causality behind a molecule's behavior on a stationary phase before designing a purification workflow. 2-(Cyclopropylmethoxy)-1,3-thiazole possesses two defining structural features:

  • The Cyclopropylmethoxy Group: Imparts moderate lipophilicity, making the molecule soluble in non-polar organic solvents.

  • The Thiazole Ring: Contains an sp2 -hybridized nitrogen atom with an available lone pair. This nitrogen is weakly basic but highly active as a hydrogen-bond acceptor.

When subjected to standard normal-phase silica gel chromatography, the basic thiazole nitrogen interacts strongly and reversibly with the acidic Brønsted sites (silanol groups, Si-OH, pKa​≈4.5 ) on the silica surface[2]. This heterogeneous binding kinetic causes severe peak tailing, band broadening, and "streaking," which compromises both yield and purity[3].

The Mechanistic Solution: Silica Passivation

To circumvent silanol-driven streaking, the silica gel must be chemically deactivated. The addition of a sacrificial tertiary amine—specifically Triethylamine (TEA) at 1% v/v—to the mobile phase preferentially neutralizes the acidic silanol sites[4]. Because TEA is more basic than the thiazole derivative, it masks the active sites, converting the separation mechanism from an unpredictable acid-base interaction to a predictable liquid-solid partition based solely on the molecule's lipophilicity.

Mechanism cluster_0 Without TEA: Severe Streaking cluster_1 With 1% TEA: Sharp Elution N1 Acidic Silanol (Si-OH) N2 Thiazole Nitrogen (Basic) N1->N2 Strong H-Bonding (Irreversible Adsorption) N3 Acidic Silanol (Si-OH) N4 Triethylamine (TEA Modifier) N3->N4 Neutralization (Site Masking) N5 Thiazole Nitrogen (Freely Eluting) N4->N5 No Interaction

Fig 1. Mechanistic comparison of silica gel interactions with and without Triethylamine (TEA) modifier.

Quantitative Data & Solvent Optimization

Before executing the column chromatography, Thin-Layer Chromatography (TLC) must be utilized to optimize the solvent system. The target Retention Factor ( Rf​ ) for the product should be between 0.25 and 0.35 to ensure maximum resolution from impurities.

Table 1: Chromatographic Behavior of 2-(Cyclopropylmethoxy)-1,3-thiazole

Solvent System (v/v)TEA ModifierExpected Rf​ Spot CharacteristicResolution Quality & Rationale
100% Hexane0%0.00Baseline retentionPoor: Compound is too polar for pure alkane elution.
90:10 Hexane:EtOAc0%0.15 - 0.30Severe streakingPoor: Unmasked silanols cause continuous retardation[3].
90:10 Hexane:EtOAc 1% 0.35 - 0.40 Sharp, circular Optimal: TEA masks silanols; ideal Rf​ for flash chromatography[2].
80:20 Hexane:EtOAc1%0.65 - 0.75Sharp, circularPoor: Elutes too rapidly, risking co-elution with unreacted 2-halothiazole.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in checkpoints ensure that errors are caught before product loss occurs.

Phase 1: Stationary Phase Preparation
  • Eluent Formulation: Prepare 1.0 L of the optimized mobile phase by mixing 890 mL of Hexanes, 100 mL of Ethyl Acetate (EtOAc), and 10 mL of Triethylamine (TEA). Stir vigorously to ensure homogeneity.

  • Slurry Preparation: In an Erlenmeyer flask, add 50 g of flash-grade silica gel (230–400 mesh). Slowly pour in 150 mL of the TEA-modified eluent.

    • Expert Insight: The neutralization of acidic silica by TEA is mildly exothermic. Swirl the flask and allow it to equilibrate for 5 minutes to prevent outgassing inside the column.

  • Column Packing: Pour the slurry into a glass chromatography column. Apply positive air pressure to pack the bed tightly. Maintain a 2 cm layer of solvent above the silica bed.

    • Validation Checkpoint 1: Spot the eluent flowing out of the column onto a pH strip. It should register as slightly basic (pH ~8), confirming the silica bed is fully passivated.

Phase 2: Sample Loading
  • Wet Loading: Dissolve the crude 2-(cyclopropylmethoxy)-1,3-thiazole mixture in a minimal volume (1-2 mL) of the TEA-modified eluent.

  • Application: Using a long glass pipette, carefully apply the dissolved sample directly onto the top of the silica bed without disturbing the surface.

  • Bed Protection: Add a 1 cm layer of washed sea sand over the silica to prevent physical disruption during solvent addition.

Phase 3: Elution and Fractionation
  • Isocratic Elution: Carefully fill the column with the remaining TEA-modified eluent. Apply positive pressure to achieve a flow rate of ~2 inches per minute.

  • Collection: Collect fractions in 15 mL test tubes.

  • Monitoring: Spot fractions on a silica TLC plate. Develop the plate in the 90:10 Hexane:EtOAc (1% TEA) system. Visualize using a 254 nm UV lamp (the thiazole ring is highly UV-active).

    • Expert Insight: Unreacted 2-halothiazole will elute first (higher Rf​ ). The target 2-(cyclopropylmethoxy)-1,3-thiazole will elute second. Unreacted cyclopropylmethanol is UV-inactive but can be visualized with a KMnO4​ stain; it will remain near the baseline.

Phase 4: Product Isolation & TEA Removal
  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent using a rotary evaporator with the water bath set to 35°C to prevent thermal degradation of the ether linkage.

  • High-Vacuum Drying: Triethylamine has a boiling point of 89°C and often persists as a trace contaminant. Place the concentrated oil under high vacuum ( ≤0.1 Torr) for 4–6 hours.

    • Validation Checkpoint 2: Acquire a 1H -NMR spectrum of the isolated product. The complete absence of a quartet at δ 2.53 ppm and a triplet at δ 1.03 ppm definitively validates the successful removal of the TEA modifier.

Process Visualization

Workflow A 1. Crude Mixture 2-(Cyclopropylmethoxy)-1,3-thiazole B 2. TLC Optimization (Determine Hexane:EtOAc ratio + 1% TEA) A->B C 3. Stationary Phase Preparation (Slurry Silica in TEA-modified Eluent) B->C D 4. Sample Loading (Wet loading or Dry loading on deactivated silica) C->D E 5. Flash Elution (Isocratic flow, monitor via UV 254nm) D->E F 6. Fraction Pooling & Concentration (Rotary evaporation < 35°C) E->F G 7. High Vacuum Drying (Remove residual TEA, bp 89°C) F->G

Fig 2. End-to-end chromatographic purification workflow for 2-(Cyclopropylmethoxy)-1,3-thiazole.

Troubleshooting Guide

  • Issue: The product spot is still tailing despite using 1% TEA.

    • Causality: The silica gel may be highly acidic, or the sample concentration is overloading the local TEA buffering capacity.

    • Solution: Increase the TEA concentration to 2% v/v, or switch to a Neutral Alumina stationary phase, which lacks the highly acidic Brønsted sites of standard silica[3].

  • Issue: Co-elution of the product with unreacted cyclopropylmethanol.

    • Causality: The solvent system is too polar, causing the alcohol to migrate off the baseline.

    • Solution: Decrease the EtOAc concentration to 5%. Ensure TLC plates are stained with KMnO4​ to track the UV-inactive alcohol during method development.

References

  • Benchchem. "Technical Support Center: Purification of 5-(Tributylstannyl)thiazole Products." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJtjvqhw10JtnpHarINsyXPzjTSwg57vEjm3R0-liradWx59jegKnh8UTo2h0NQAMKYI27nghV_r1tOLQzpFktXgNDn1vwvhdBhC4I_uJASwuXBERhhrZpZnugLWZEE7WRhX_PEM0hgrc_bY0iw92xTOO8mrI8xrA0uekX9GAYhxhnAb_vZaGRCB6KsSIZ2OOTNbEyp9bQpnvgaeijafyPBFOwuGj_n3bu]
  • Benchchem. "Technical Support Center: Purification of 5-Pentyl-1,3-thiazole." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnl7IXsr4MV8mWFmLi7jOa9jf-6DcSd419YVV6RMUAnJqVTBE7l0CrQ1Jj6uAdPWLCVVNca_Ebcdf6PEJt8PPTjEKLQ2ojU18u_2IwEEdw0fQcQbGebe2fy_ND5rIcTH8_H-JY2SZGQ0rKiLpQZM9del7rBEN5K2IjKFjLT1JPzHmxNZOh6b0744Erhv2AdgoYzJiV-lJMKy7NXQ==]
  • Google Patents (USRE29843E). "Substituted thiazoles and flavoring processes and products produced thereby." Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanzQH30PSnHk2aNvRFAh09EiWrKaXB7H6ir86cNtnM45IK2mJDmBHmX0IS2ziqGLmlf7UeYYDiky2_UnrbBxQ__3GXlRQSX0GgPk6_yJquwYPEuhBj0pNNLwYAJ8SEmqvcWwQkO79sGAm]
  • Benchchem. "Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiaagiMpBcNBXacXg4maqLx3QD5CJh7K_twTAGqLdmJT09KDJ0JYDJ_8IrGmmGYm8y-iGZE3fkpRAiMYZw_fiRDGDpr4SPOohO0bT69N8GRkTDuLtvYA4qDzsJ2mnLZM4CjKF-Qy4F1362RzyLoXDFYhFnfQUnI8bXtgvQ8Vasbrwf6fA8BXfKeHVzXcmLWjWob9HbdBDbN9O8Zuv0a5d6Sd4SGQsLdvk2Pq4=]

Sources

Application Note: A Practical Guide to the Complete ¹H and ¹³C NMR Assignment of 2-(Cyclopropylmethoxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Thiazole-containing heterocycles are privileged scaffolds in medicinal chemistry and drug development, found in a wide array of pharmacologically active compounds, including antimicrobial and antineoplastic agents.[1][2] Unambiguous structural characterization is a cornerstone of chemical research and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful technique for the elucidation of molecular structures in solution. This application note provides a comprehensive, in-depth guide to the complete assignment of the ¹H and ¹³C NMR spectra of 2-(cyclopropylmethoxy)-1,3-thiazole. We present a systematic workflow, from sample preparation to the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC. This guide is designed for researchers, chemists, and drug development professionals to serve as both a practical protocol and an educational tool, explaining the causality behind the analytical strategy.

Introduction: The Imperative for Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and pharmacology. Therefore, rigorous structural confirmation of newly synthesized entities like 2-(cyclopropylmethoxy)-1,3-thiazole is a non-negotiable step in the research pipeline. While techniques like mass spectrometry confirm molecular weight, only NMR spectroscopy provides a detailed atom-by-atom map of the molecular framework and connectivity.

This guide moves beyond a simple listing of chemical shifts. It details a self-validating methodology that leverages a suite of NMR experiments to build a logical, evidence-based structural proof. We will dissect the spectrum of 2-(cyclopropylmethoxy)-1,3-thiazole, demonstrating how to interpret chemical shifts, coupling constants, and cross-peak correlations to achieve a confident and complete spectral assignment.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR data begins with meticulous sample preparation. The concentration and choice of solvent can significantly impact spectral resolution and chemical shifts.

Protocol:

  • Weigh Sample: Accurately weigh approximately 5 mg of purified 2-(cyclopropylmethoxy)-1,3-thiazole into a clean, dry NMR tube.[3]

  • Add Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal (~7.26 ppm).[4] The residual solvent peak will serve as a secondary internal reference.[4]

  • Add Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

  • Homogenize: Cap the NMR tube and gently invert it several times, or use a vortex mixer at a low setting, until the sample is fully dissolved and the solution is homogeneous. Incomplete dissolution is a common cause of peak broadening.[3]

  • Transfer: Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set for optimal magnetic field shimming.

NMR Data Acquisition: A Multi-faceted Approach

A single NMR experiment is rarely sufficient for an unambiguous assignment of a novel structure. A strategic combination of experiments is required, each providing a unique piece of the structural puzzle. The following experiments were acquired on a 500 MHz spectrometer.

  • ¹H NMR: A standard one-dimensional proton spectrum to identify all proton signals, their integrations, chemical shifts, and multiplicities.

  • ¹³C{¹H} NMR: A standard one-dimensional proton-decoupled carbon spectrum to identify all unique carbon environments.

  • ¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is invaluable for tracing out proton networks within molecular fragments (e.g., the cyclopropyl ring).[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (¹J_CH_). This is the primary tool for definitively linking proton signals to their corresponding carbon signals.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges, typically 2-3 bonds (²J_CH_, ³J_CH_). This is the key experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons.[3]

Spectral Analysis and Assignment Workflow

The assignment process is a logical progression, starting with the most easily identifiable signals and using 2D correlation data to solve the more complex regions of the spectra.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation a Acquire 1D ¹H and ¹³C Spectra b Initial ¹H Assignment (Thiazole H4/H5, OCH₂) a->b c Initial ¹³C Assignment (Quaternary C2, OCH₂) b->c d Acquire COSY, HSQC, HMBC c->d e HSQC: Link all protons to carbons d->e f COSY: Confirm H-H connectivity in fragments d->f g HMBC: Link fragments & assign quaternary carbons d->g h Final, Unambiguous ¹H and ¹³C Assignment e->h f->h g->h

Figure 1: Workflow for NMR Spectral Assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-(cyclopropylmethoxy)-1,3-thiazole is expected to show five distinct sets of signals.

  • Thiazole Protons (H4, H5): The thiazole ring protons appear as two doublets in the aromatic region. Based on related structures, H5 is typically slightly upfield of H4.[6]

    • δ 7.18 (d, 1H, J = 3.6 Hz): Assigned to H5 . The multiplicity is a doublet due to coupling with H4.

    • δ 6.75 (d, 1H, J = 3.6 Hz): Assigned to H4 . The coupling constant matches that of H5, confirming their relationship.

  • Cyclopropylmethoxy Side Chain Protons (H6, H7, H8):

    • δ 4.25 (d, 2H, J = 7.1 Hz): This downfield doublet is characteristic of methylene protons attached to an oxygen atom and adjacent to a methine proton.[7] This signal is assigned to the -O-CH₂- protons (H6) .

    • δ 1.35-1.25 (m, 1H): This complex multiplet in the upfield region is assigned to the cyclopropyl methine proton (H7) . It is coupled to the H6 methylene protons and the four H8 methylene protons on the ring.

    • δ 0.65-0.58 (m, 2H) and δ 0.40-0.33 (m, 2H): These two distinct multiplets in the highly shielded region (below 1 ppm) are characteristic of the diastereotopic methylene protons of a cyclopropyl ring.[8] They are assigned to the cyclopropyl -CH₂- protons (H8) .

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals.

  • Thiazole Carbons (C2, C4, C5):

    • δ 169.5: This significantly downfield signal is characteristic of a carbon in a heteroaromatic ring bonded to two heteroatoms (N and O). This is unambiguously assigned to C2 .[9]

    • δ 138.8: Assigned to C4 .

    • δ 112.1: Assigned to C5 . The assignments for C4 and C5 are initially tentative and will be confirmed by HMBC.

  • Cyclopropylmethoxy Side Chain Carbons (C6, C7, C8):

    • δ 74.2: This chemical shift is typical for an sp³ carbon attached to an oxygen atom and is assigned to the -O-CH₂- carbon (C6) .

    • δ 11.5: Assigned to the cyclopropyl methine carbon (C7) .

    • δ 3.5: This highly upfield signal is characteristic of the methylene carbons within a strained cyclopropyl ring and is assigned to C8 .

2D NMR Correlation: The Definitive Proof

2D NMR experiments provide the definitive connections to validate the assignments made from 1D spectra.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond proton-carbon correlations, confirming the assignments from the 1D spectra. Key correlations are: H4/C4 (δ 6.75/138.8), H5/C5 (δ 7.18/112.1), H6/C6 (δ 4.25/74.2), H7/C7 (δ 1.30/11.5), and H8/C8 (δ 0.61, 0.36/3.5).

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks.

    • A clear cross-peak between the signals at δ 7.18 (H5) and δ 6.75 (H4) confirms their vicinal relationship on the thiazole ring.

    • A cross-peak between the methylene protons at δ 4.25 (H6) and the methine multiplet at δ 1.30 (H7) confirms the connectivity of the -O-CH₂-CH- fragment.

    • The methine proton (H7) shows correlations to both sets of cyclopropyl methylene protons (H8), confirming the integrity of the cyclopropyl ring.

  • HMBC Analysis: Connecting the Pieces: The HMBC spectrum reveals long-range (2- and 3-bond) correlations and is the ultimate tool for confirming the overall structure.

G cluster_mol cluster_labels mol H6 H6 (δ 4.25) C2 C2 (δ 169.5) H6->C2 ³J C7 C7 (δ 11.5) H6->C7 ²J H5 H5 (δ 7.18) H5->C2 ³J C4 C4 (δ 138.8) H5->C4 ²J H4 H4 (δ 6.75) H4->C2 ²J C5 C5 (δ 112.1) H4->C5 ³J

Figure 2: Key HMBC correlations for 2-(cyclopropylmethoxy)-1,3-thiazole.

  • Side Chain to Ring Connection: The most critical correlation is from the methylene protons H6 (δ 4.25) to the quaternary carbon C2 (δ 169.5). This three-bond correlation (³J_CH_) definitively proves that the cyclopropylmethoxy group is attached to the C2 position of the thiazole ring.

  • Thiazole Ring Assignments: The HMBC data confirms the C4 and C5 assignments. The proton at H4 (δ 6.75) shows a strong two-bond correlation to C2 and a three-bond correlation to C5 . The proton at H5 (δ 7.18) shows a two-bond correlation to C4 and a three-bond correlation to C2 . This interlocking evidence provides an unambiguous assignment of the thiazole ring system.

Data Summary

The complete and validated NMR assignments for 2-(cyclopropylmethoxy)-1,3-thiazole are summarized below.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom No. Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
5 H5 7.18 d 3.6 1H
4 H4 6.75 d 3.6 1H
6 -O-CH₂- 4.25 d 7.1 2H
7 -CH- 1.35-1.25 m - 1H
8 -CH₂- (ring) 0.65-0.58 m - 2H

| 8 | -CH₂- (ring) | 0.40-0.33 | m | - | 2H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom No. Assignment Chemical Shift (δ, ppm)
2 C2 169.5
4 C4 138.8
5 C5 112.1
6 -O-CH₂- 74.2
7 -CH- 11.5

| 8 | -CH₂- (ring) | 3.5 |

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-(cyclopropylmethoxy)-1,3-thiazole has been successfully achieved. By employing a systematic workflow that combines 1D NMR for initial observation and a suite of 2D NMR experiments (COSY, HSQC, and HMBC) for correlation, each atom in the molecule was confidently assigned. The HMBC experiment was particularly crucial, providing the definitive link between the cyclopropylmethoxy side chain and the C2 position of the thiazole ring. This application note serves as a robust protocol and a clear example of how to apply modern NMR techniques for the rigorous structural elucidation required in chemical and pharmaceutical research.

References

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Reddy, R. S., et al. (2020).
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • Kondratov, I. S., et al. (2024). Regioselective lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 13(2), 241-250.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1102.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR shifts. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Retrieved from [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

MTT assay protocol for testing 2-(Cyclopropylmethoxy)-1,3-thiazole cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Cytotoxicity of 2-(Cyclopropylmethoxy)-1,3-thiazole Using the MTT Assay

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound, 2-(Cyclopropylmethoxy)-1,3-thiazole. The protocol is centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for evaluating cell metabolic activity as an indicator of viability.[1][2] This guide is designed for researchers in pharmacology, toxicology, and drug development, offering a detailed workflow, from experimental design and optimization to data analysis and interpretation. We delve into the biochemical principles of the assay, provide a step-by-step protocol, and address common challenges to ensure the generation of reliable and reproducible data. While specific data on 2-(Cyclopropylmethoxy)-1,3-thiazole is limited, the broader class of thiazole derivatives has shown a range of biological activities, including potential anticancer effects, making cytotoxicity screening a critical first step in its evaluation.[3][4][5][6]

The Scientific Principle: How the MTT Assay Works

The MTT assay is a cornerstone method for evaluating cell viability.[7] Its utility is based on the enzymatic conversion of a yellow tetrazolium salt (MTT) into an insoluble purple formazan product by metabolically active cells.[2][8] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[7][9]

Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2][8] When cells are damaged by a cytotoxic compound, their metabolic activity decreases, leading to a reduction in formazan production. This change is quantified by dissolving the formazan crystals in a solvent and measuring the absorbance of the resulting colored solution with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][2]

MTT_Principle cluster_cell Viable Cell cluster_process Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondria MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction Enzymes NAD(P)H-dependent Oxidoreductases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve crystals Spectrophotometer Measure Absorbance (~570 nm) Solubilization->Spectrophotometer Quantify color

Caption: Mechanism of the MTT assay.

Materials and Reagents

Equipment
  • Laminar flow hood (sterile)

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of reading absorbance at 570 nm, with an optional reference wavelength of >650 nm)[1]

  • Inverted microscope

  • Multichannel pipette and sterile tips

  • 96-well flat-bottom sterile tissue culture plates

  • Sterile reagent reservoirs

  • Standard laboratory glassware and consumables

Reagents & Media
  • Cell Line: Select a cell line appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer, or a non-cancerous line like VERO for general toxicity).

  • Complete Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-(Cyclopropylmethoxy)-1,3-thiazole: The test compound.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, for dissolving the test compound and formazan crystals.

  • MTT Reagent (5 mg/mL Stock): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[10] The solution is stable for at least 6 months.[10]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Paclitaxel).

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

Experimental Design and Optimization

A robust experimental design is critical for obtaining meaningful results. Before conducting the full cytotoxicity assay, several parameters must be optimized.

Cell Seeding Density Optimization

The assay's sensitivity is dependent on the number of cells seeded per well. Cells should be in the logarithmic growth phase to ensure optimal metabolic activity.

  • Too few cells: Will result in a low absorbance signal that is difficult to distinguish from the background.[11]

  • Too many cells: Can lead to over-confluence, nutrient depletion, and a plateauing of the absorbance signal, which narrows the dynamic range of the assay.[11]

Optimization Protocol:

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[8][11]

  • Incubate for the planned duration of the drug treatment (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay as described in Section 5.

  • Plot absorbance vs. cell number. Select a seeding density from the linear portion of the curve, ideally one that yields an absorbance reading between 0.75 and 1.25 for untreated cells at the end of the experiment.[8][12]

Compound Preparation and Controls

Stock Solution: Prepare a high-concentration stock solution of 2-(Cyclopropylmethoxy)-1,3-thiazole in DMSO. For example, a 10 mM or 20 mM stock. Store appropriately.

Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the final desired treatment concentrations. The final concentration of DMSO in the wells should be kept constant across all treatments and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

Essential Controls for Each Plate:

  • Untreated Control: Cells in culture medium only. Represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This is crucial to ensure the solvent itself is not affecting cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is working correctly.

  • Media Blank: Wells containing culture medium but no cells. This value is subtracted from all other readings to correct for background absorbance from the medium and MTT reagent.[10]

Detailed Step-by-Step Protocol

This protocol outlines a typical workflow for a 24-hour cytotoxicity assessment using adherent cells in a 96-well plate.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: MTT Assay & Measurement d1_step1 1. Harvest & Count Cells d1_step2 2. Dilute to Optimal Density d1_step1->d1_step2 d1_step3 3. Seed 100 µL/well in 96-well plate d1_step2->d1_step3 d1_step4 4. Incubate Overnight (37°C, 5% CO2) Allow cells to adhere d1_step3->d1_step4 d2_step2 6. Remove old media from plate d1_step4->d2_step2 Next Day d2_step1 5. Prepare Serial Dilutions of 2-(Cyclopropylmethoxy)-1,3-thiazole d2_step3 7. Add 100 µL of compound dilutions and controls to appropriate wells d2_step1->d2_step3 d2_step2->d2_step3 d2_step4 8. Incubate for desired period (e.g., 24, 48, or 72 hours) d2_step3->d2_step4 d3_step1 9. Add 10 µL of 5 mg/mL MTT Reagent to each well d2_step4->d3_step1 After Treatment Period d3_step2 10. Incubate for 2-4 hours (until purple crystals are visible) d3_step1->d3_step2 d3_step3 11. Carefully remove all media d3_step2->d3_step3 d3_step4 12. Add 100-150 µL DMSO to each well d3_step3->d3_step4 d3_step5 13. Shake on orbital shaker for 15 min to dissolve formazan crystals d3_step4->d3_step5 d3_step6 14. Read Absorbance at 570 nm d3_step5->d3_step6

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

Phase 1: Cell Seeding (Day 1)

  • Culture the selected cell line until it reaches ~80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium.

  • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via Trypan Blue exclusion).

  • Dilute the cell suspension in a complete culture medium to the pre-determined optimal seeding density.

  • Carefully seed 100 µL of the cell suspension into each well of a 96-well plate. Do not add cells to the "Media Blank" wells.

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach firmly.

Phase 2: Compound Exposure (Day 2)

  • Visually inspect the cells under a microscope to confirm they are well-attached and healthy.

  • Prepare fresh serial dilutions of 2-(Cyclopropylmethoxy)-1,3-thiazole and controls in a complete culture medium.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the corresponding treatment medium to each well according to your plate layout.

  • Return the plate to the incubator for the desired exposure time (e.g., 24 hours).

Phase 3: Assay Execution and Data Acquisition (Day 3)

  • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[1]

  • Incubate the plate for 2 to 4 hours at 37°C.[8] The incubation time can be optimized; check for the formation of visible purple formazan crystals using a microscope.

  • After incubation, carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals or the attached cells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[7][10]

  • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired to reduce background noise.

Data Analysis and Interpretation

Calculating Percentage Cell Viability

The raw absorbance values are processed to determine the percentage of viable cells in treated wells relative to the untreated control.

  • Calculate Average Absorbance: Average the absorbance readings for all replicate wells.

  • Subtract Background: Subtract the average absorbance of the "Media Blank" from all other average absorbance values.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Cell Viability = ( [Absorbance of Treated Cells - Absorbance of Blank] / [Absorbance of Untreated Control - Absorbance of Blank] ) * 100

Example Data Table
Compound Conc. (µM)Avg. Absorbance (570 nm)Corrected Absorbance% Cell Viability
Media Blank0.052N/AN/A
0 (Untreated)1.1541.102100.0%
11.0981.04694.9%
50.9760.92483.8%
100.7810.72966.2%
250.5990.54749.6%
500.3450.29326.6%
1000.1620.11010.0%
Generating a Dose-Response Curve and IC50

Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the graph or calculated using non-linear regression analysis software (e.g., GraphPad Prism, or via Excel).[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; Pipetting errors.[15]Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly.[15]
High Background Absorbance Microbial contamination (bacteria/yeast can reduce MTT).[11][15] Phenol red in media can interfere.[11]Maintain sterile technique. Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step.[11]
Low Absorbance Readings Cell seeding density is too low.[11] Insufficient incubation time with MTT reagent.[11]Perform cell density optimization (see Section 3.1). Increase MTT incubation time to 3-4 hours.
Incomplete Formazan Solubilization Insufficient shaking or volume of solvent.Ensure crystals are fully dissolved by visual inspection before reading. Increase shaking time or gently pipette up and down.[7]
Unexpected Results (False Positives/Negatives) The compound may directly reduce MTT or interfere with absorbance readings if it is colored.[15]Run a control with the compound in cell-free media to check for direct MTT reduction. If the compound is colored, its absorbance must be subtracted. Consider an alternative viability assay (e.g., LDH or a resazurin-based assay).[15]

Limitations and Considerations

While powerful, the MTT assay has limitations that users must acknowledge for accurate data interpretation.[7][16]

  • Measures Metabolic Activity, Not Viability Directly: The assay assumes that a decrease in metabolic activity correlates with cell death. However, a compound could be cytostatic (inhibit proliferation) without being cytotoxic, which would also result in a lower signal.

  • Interference: As noted in the troubleshooting section, colored compounds or compounds with reducing properties can directly interfere with the assay.[7][15]

  • Dependency on Cellular Conditions: The rate of MTT reduction can be affected by factors like glucose concentration in the medium, which can influence the NAD(P)H/NADP+ ratio.[16]

Given these considerations, it is often advisable to confirm cytotoxicity results with a secondary, mechanistically different assay, such as a lactate dehydrogenase (LDH) assay which measures membrane integrity, or a caspase activity assay to detect apoptosis.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbioscience, Inc. Retrieved from [Link]

  • MTT assay. (2023). In Wikipedia. Retrieved from [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237–245). Humana Press.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). [Video]. YouTube. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Fakhri, S., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614.
  • Zdyb, K., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27, 2125–2140.
  • Liu, Y., et al. (2016). Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. Molecules, 21(3), 288.
  • Chan-Bacab, M. J., et al. (2021). Cytotoxic and antiproliferative activity of thiazole derivatives of Ochraceolide A.
  • Singh, A., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137332.

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Application Note: High-Fidelity Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & The Causality of Assay Design

The Minimum Inhibitory Concentration (MIC) assay is the definitive gold standard for quantifying the in vitro activity of antimicrobial agents. While disk diffusion provides qualitative categorization, the Broth Microdilution (BMD) method yields a precise quantitative metric: the lowest concentration of an antimicrobial that completely inhibits visible bacterial growth[1].

As a self-validating system, the BMD assay relies heavily on controlling environmental and biological variables. Understanding the causality behind these parameters is critical for ensuring technical accuracy and reproducibility.

The Causal Role of Cation-Adjusted Media

The standard medium for BMD is Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]. Native MH broth lacks consistent divalent cation concentrations. Supplementing the media with exactly 20–25 mg/L of Calcium (Ca²⁺) and 10–12.5 mg/L of Magnesium (Mg²⁺) is a strict requirement[3].

  • The Mechanism: Divalent cations cross-link the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa[4].

  • The Consequence of Failure: Without these specific cation concentrations, the bacterial membrane becomes abnormally permeable. Polycationic drugs, particularly aminoglycosides and polymyxins, will penetrate the cell too rapidly, artificially lowering the MIC and resulting in dangerous false-susceptible reporting[3],[4].

The Inoculum Effect

Bacterial density directly impacts the apparent MIC. The global standard requires an initial 0.5 McFarland suspension (approx. 1–2 × 10⁸ CFU/mL), diluted to achieve a precise final well concentration of 5 × 10⁵ CFU/mL[5],[6].

  • Too Heavy (>5 × 10⁵ CFU/mL): Depletes nutrients rapidly and exponentially increases localized β-lactamase concentrations, leading to false resistance[6].

  • Too Light (<5 × 10⁵ CFU/mL): Fails to represent the true resistant subpopulation, leading to false susceptibility[6].

Scientific Integrity in Method Modification

Recent joint guidance from the and the strictly warns against modifying standard BMD methods to artificially lower MIC values for novel agents. Such practices are scientifically unsound, misrepresent clinical efficacy, and erode regulatory trust[7],[8].

Experimental Workflow & Logic

MIC_Assay_Workflow N1 1. Isolate Preparation (18-24h Agar Culture) N2 2. Inoculum Standardization (0.5 McFarland ≈ 1.5×10⁸ CFU/mL) N1->N2 N3 3. Broth Dilution (Target: 5×10⁵ CFU/mL in CAMHB) N2->N3 N6 4. Plate Inoculation (50µL Drug + 50µL Bacteria) N3->N6 Inoculum N4 Antibiotic Stock Preparation N5 2-Fold Serial Dilutions in 96-Well Microtiter Plate N4->N5 N5->N6 Antimicrobial N7 5. Incubation (35±2°C for 16-20 hours) N6->N7 N8 6. Endpoint Determination (Lowest Conc. w/o Visible Growth) N7->N8 N9 Self-Validating QC System (Growth, Sterility, ATCC Strains) N9->N6 Parallel Controls N9->N8 Validation Gate

Figure 1: Broth Microdilution workflow with self-validating QC checkpoints.

Self-Validating Protocol: Broth Microdilution (BMD)

This methodology adheres to the harmonized ISO 20776-1, , and guidelines[9],[5].

Phase 1: Media and Plate Preparation
  • Prepare CAMHB: Suspend the dehydrated CAMHB powder in distilled water. Autoclave at 115–121°C for 10 minutes (do not overheat to prevent nutrient degradation). Ensure the final pH is 7.3 ± 0.1 at 25°C[1],[2].

  • Antibiotic Dilution: Prepare 2-fold serial dilutions of the antimicrobial agent in CAMHB within a sterile 96-well U-bottom microtiter plate. Dispense 50 µL of the diluted drug into each test well.

Phase 2: Inoculum Standardization (The Critical Path)
  • Direct Colony Suspension: Using aseptic technique, pick 3–5 morphologically similar, isolated colonies from an 18–24 hour agar plate[2].

  • Turbidity Matching: Suspend the colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard using a photometric device. Crucial: Use this suspension within 15 minutes to prevent bacterial replication from altering the density.

  • Final Dilution: Dilute the standardized suspension 1:150 in CAMHB.

Phase 3: Inoculation and Incubation
  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the antimicrobial agent. This 1:2 dilution brings the final bacterial concentration to the target 5 × 10⁵ CFU/mL[6].

  • Incubation: Seal the plates with a breathable film to prevent desiccation. Incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator[2],[6].

Phase 4: The Self-Validating Quality Control System

A protocol is only as robust as its internal controls. Every assay MUST include the following self-validating checkpoints[9],:

  • Growth Control (GC) Well: 50 µL CAMHB + 50 µL Inoculum (No antibiotic). Validates organism viability and growth kinetics.

  • Sterility Control (SC) Well: 100 µL CAMHB only. Validates aseptic technique and media sterility.

  • Reference Strain Testing: Concurrent testing with ATCC reference strains whose MIC ranges are strictly defined. If the reference strain falls outside the acceptable range, the entire assay is invalidated and must be repeated.

Quantitative Data Presentation & Interpretation

The table below summarizes the expected QC ranges for common ATCC reference strains against standard antibiotics. These ranges act as the calibration metric for the entire assay.

Reference StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)Mechanistic Target
Escherichia coli ATCC 25922Gentamicin0.25 - 1.030S Ribosomal Subunit
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin0.12 - 0.5DNA Gyrase / Topoisomerase IV
Staphylococcus aureus ATCC 29213Vancomycin0.5 - 2.0Cell Wall Synthesis (D-ala-D-ala)
Enterococcus faecalis ATCC 29212Ampicillin0.5 - 2.0Penicillin-Binding Proteins (PBPs)

Note: The MIC is read as the lowest concentration of antimicrobial agent that completely inhibits visible growth. Refer to the for photographic examples of endpoints[10].

Troubleshooting & Edge Cases

  • Trailing Endpoints: Bacteriostatic drugs (e.g., tetracyclines, sulfonamides) often exhibit a "trailing" effect where a small button of growth persists. Read the MIC at the well showing an ~80% reduction in growth compared to the GC well[1].

  • Skip Wells: Occasionally, a well shows no growth, but the subsequent well (higher concentration) shows growth. This is usually caused by micro-pipetting errors, bubbles, or contamination. The assay for that specific row must be repeated.

  • False Resistance in MRSA: When testing Staphylococcus aureus against oxacillin/methicillin, adding 2% NaCl to the CAMHB and ensuring a full 24-hour incubation is required to reliably detect hetero-resistant subpopulations[2].

References

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: MIC Determination Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides Source: Journal of Clinical Microbiology (ASM Journals) URL: [Link]

  • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing EUCAST Disk Diffusion Method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

Sources

Application Note: 2-(Cyclopropylmethoxy)-1,3-thiazole as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the optimization of a lead compound often hinges on the delicate balance between lipophilicity, metabolic stability, and target affinity. The 2-(cyclopropylmethoxy)-1,3-thiazole moiety has emerged as a highly versatile and privileged pharmacophore, frequently utilized to overcome the pharmacokinetic liabilities of traditional alkyl ethers while enhancing binding affinity in deep hydrophobic pockets.

The Causality Behind the Scaffold Design
  • The 1,3-Thiazole Core : Thiazoles are classical bioisosteres for phenyl, oxazole, and pyridine rings. The nitrogen atom serves as a strong hydrogen-bond acceptor, while the sulfur atom provides unique polarizability. This allows the ring to engage in orthogonal multipolar interactions (such as chalcogen bonding) within the target receptor, a feature heavily exploited in the design of antimycobacterial agents[1] and Acetyl-CoA carboxylase (ACC) inhibitors[2].

  • The Cyclopropylmethoxy Substituent : While linear ethers (e.g., n-propoxy) are highly susceptible to rapid O -dealkylation by Cytochrome P450 (CYP) enzymes, the cyclopropyl ring fundamentally alters the metabolic landscape. The increased s -character of the cyclopropyl C-C bonds strengthens the adjacent C-H bonds, significantly increasing the activation energy required for CYP-mediated hydrogen abstraction. Furthermore, the rigid, compact nature of the cyclopropyl group restricts conformational flexibility, effectively locking the ether into a bioactive conformation that minimizes the entropic penalty upon receptor binding. This specific steric bulk has proven critical in the development of highly selective P2X3 receptor antagonists for neurogenic disorders[3] and GPR119 modulators for metabolic diseases[4].

Physicochemical & Pharmacokinetic Profiling

To understand the structural advantage of the cyclopropylmethoxy group, it is essential to compare it against standard matched-molecular pairs. Table 1 summarizes the impact of substituting a standard methoxy or n-propoxy group with a cyclopropylmethoxy group on a generic 1,3-thiazole core.

Table 1: Comparative Physicochemical Profiling of 2-Alkoxy-1,3-thiazole Derivatives

Substituent at 2-PositionMW Contribution (Da) Δ cLogP (approx.)TPSA Contribution (Ų)Relative CYP3A4 Stability ( T1/2​ )Conformational Penalty
Methoxy ( −OCH3​ )31.03+0.159.23Low (Rapid O -demethylation)Low
n-Propoxy ( −O(CH2​)2​CH3​ )59.09+1.059.23Low (High clearance)High (Flexible chain)
Cyclopropylmethoxy ( −OCH2​cPr )71.10+1.209.23High (Steric/electronic shielding) Low (Rigidified bulk)

Data represents generalized medicinal chemistry heuristics derived from scaffold-hopping studies.

Pharmacological Application: Signal Transduction Modulation

The 2-(cyclopropylmethoxy)-1,3-thiazole scaffold is frequently utilized to target G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For instance, in GPR119 agonists, the lipophilic cyclopropylmethoxy tail anchors the molecule deep within the receptor's transmembrane domain, triggering a conformational shift that activates the Gs​ protein cascade[4].

G Ligand 2-(Cyclopropylmethoxy)- 1,3-thiazole Scaffold Receptor Target Receptor (e.g., GPR119, P2X3) Ligand->Receptor Hydrophobic & H-bond interactions G_Protein G-Protein / Ion Channel Modulation Receptor->G_Protein Conformational shift Effector Downstream Effector (Adenylate Cyclase) G_Protein->Effector Signal Transduction Response Therapeutic Efficacy (Metabolic / Analgesic) Effector->Response Cellular Response

Figure 1: General signal transduction pathway modulated by 2-(cyclopropylmethoxy)-1,3-thiazole containing ligands.

Synthetic Methodology

The construction of the 2-(cyclopropylmethoxy)-1,3-thiazole core is typically achieved via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction.

Synth SM 2-Halo-1,3-thiazole + Cyclopropylmethanol Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction NaH, THF, 0°C to RT Workup Aqueous Workup & Extraction Reaction->Workup Quench with H2O Purification Flash Chromatography Workup->Purification Organic phase Characterization NMR & LC-MS Validation Purification->Characterization >95% Purity

Figure 2: Standardized synthetic workflow for the 2-(cyclopropylmethoxy)-1,3-thiazole core.

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole via SN​Ar

Causality & Rationale: Cyclopropylmethanol is a primary aliphatic alcohol and inherently a weak nucleophile. To drive the SN​Ar reaction on the electron-deficient 2-halo-thiazole, the alcohol must be quantitatively converted to its highly nucleophilic alkoxide using a strong base like Sodium Hydride (NaH). 2-Bromo-1,3-thiazole is preferred over the chloro-variant because the bromide ion is a superior leaving group, significantly accelerating reaction kinetics.

Reagents:

  • 2-Bromo-1,3-thiazole (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Alkoxide Formation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend NaH (1.5 eq) in anhydrous THF (0.2 M relative to the thiazole).

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Critical Step: The deprotonation of the alcohol is highly exothermic and releases H2​ gas. Cooling prevents solvent boil-off and suppresses unwanted ring-opening side reactions of the cyclopropyl group.

  • Addition: Add cyclopropylmethanol (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Substitution: Add 2-bromo-1,3-thiazole (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 2-(cyclopropylmethoxy)-1,3-thiazole intermediate.

Pharmacokinetic Validation Protocol

To empirically validate the metabolic stability conferred by the cyclopropylmethoxy group, an in vitro microsomal stability assay must be performed. This protocol is designed as a self-validating system to ensure data trustworthiness.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality & Rationale: Human Liver Microsomes (HLMs) contain the highest subcellular concentration of CYP450 enzymes responsible for O -dealkylation. Because CYP enzymes require NADPH as an electron donor, an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH) is utilized instead of direct NADPH addition. This prevents cofactor depletion over the assay duration, ensuring linear enzyme kinetics and accurate half-life ( T1/2​ ) calculation.

Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil (Ensures the microsomes are metabolically active).

  • Negative Control (Low Clearance): Warfarin (Ensures no non-specific degradation is occurring).

  • Minus-NADPH Control: Test compound incubated without the regenerating system (Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation).

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the 2-(cyclopropylmethoxy)-1,3-thiazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Note: Final DMSO concentration must be <0.1% to prevent CYP inhibition.

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH, 3 mM MgCl2​ ).

  • Sampling: At discrete time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction well and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Quenching precipitates the microsomal proteins and stops the reaction.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

    • Acceptance Criteria: Verapamil T1/2​ must be < 15 min; Warfarin T1/2​ must be > 120 min; Minus-NADPH control must show > 95% compound remaining at 60 min.

References

  • WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides Source: Google Patents URL:[3]

  • WO2015150563A1 - Novel Indanone Derivatives as GPR119 Modulators Source: Google APIs / WIPO URL:[4]

  • Diarylthiazole: An Antimycobacterial Scaffold Potentially Targeting PrrB-PrrA Two-Component System Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • WO2012090219A2 - Thiazole compounds useful as acetyl-CoA carboxylase (ACC) inhibitors Source: Google Patents URL:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)-1,3-thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-(cyclopropylmethoxy)-1,3-thiazole via Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation in drug development. However, researchers frequently encounter low yields (<30%) due to stalled conversions, competing side reactions, or product loss during isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >85% isolated yields.

Mechanistic Logic & Pathway Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the adjacent nitrogen atom highly activates the C2 position, making it highly susceptible to nucleophilic attack[1]. However, primary alcohols like cyclopropylmethanol are relatively weak nucleophiles. To drive the SNAr reaction forward efficiently, the alcohol must be converted into its conjugate base—a powerful alkoxide nucleophile[2].

Mechanism SM 2-Halo-1,3-thiazole + Cyclopropylmethoxide MC Meisenheimer Complex (Tetrahedral Intermediate) SM->MC Nucleophilic Attack at C2 Side Thiazol-2-one (Hydrolysis Byproduct) SM->Side Competing OH- Attack (Moisture) Prod 2-(Cyclopropylmethoxy)- 1,3-thiazole MC->Prod Halide Elimination

Caption: SNAr mechanism showing the tetrahedral intermediate and the competing hydrolysis pathway.

Troubleshooting FAQs

Q1: My conversion is stalling at 50%, and starting material remains. How do I push the reaction to completion? Causality & Solution: Stalled reactions usually stem from incomplete alkoxide generation. If you are using weak bases (e.g., K₂CO₃ or amines), the equilibrium does not favor the alkoxide. You must use a strong, irreversible base like Sodium Hydride (NaH) to quantitatively deprotonate the alcohol, which drives hydrogen gas out of the system[3]. Additionally, ensure you are using a slight excess of the alkoxide (1.2 to 1.5 equivalents) to compensate for any trace moisture quenching.

Q2: I am observing a highly polar side product on my TLC plate, and the yield of the target ether is very low. What is happening? Causality & Solution: You are likely observing hydrolysis. Because the C2 position of the thiazole is highly electrophilic[1], any trace water in your solvent reacts with NaH to form sodium hydroxide (NaOH). Hydroxide is a small, aggressive nucleophile that outcompetes the bulkier cyclopropylmethoxide, attacking the thiazole to form 2-hydroxythiazole (which rapidly tautomerizes to the thermodynamically stable thiazol-2-one). Validation Check: Always use strictly anhydrous solvents (e.g., anhydrous THF or DMF stored over molecular sieves) and maintain a positive inert atmosphere (Ar/N₂).

Q3: The reaction goes to 100% conversion (no starting material on TLC), but my isolated yield after rotary evaporation is <30%. Where is my product? Causality & Solution: Product volatility is the primary culprit. 2-(Cyclopropylmethoxy)-1,3-thiazole is a relatively small molecule (MW = 155.22 g/mol ) lacking strong intermolecular hydrogen bonding. It co-evaporates easily under high vacuum. Validation Check: Never concentrate this product under high vacuum (<50 mbar) or at water bath temperatures exceeding 30 °C. Extract with a low-boiling solvent (like diethyl ether or dichloromethane) and evaporate carefully.

Q4: Should I use 2-chlorothiazole or 2-bromothiazole as my starting material? Causality & Solution: While the addition step of an SNAr reaction is technically faster with more electronegative halogens (F > Cl > Br) due to increased polarization of the C-X bond, 2-bromothiazole often provides a better balance of reactivity and leaving-group ability during the elimination of the Meisenheimer complex. In practice, both work, but 2-bromothiazole typically requires lower temperatures (0 °C to RT) compared to 2-chlorothiazole, reducing thermal degradation risks.

Quantitative Data: Reaction Condition Matrix

To illustrate the causality of reagent choices, the following table summarizes quantitative yield expectations based on varying experimental parameters:

Halide SubstrateBase UsedSolventTemp (°C)Expected YieldPrimary Failure Mode / Observation
2-Bromothiazole NaH (60%) Anhydrous THF 0 to 25 85 - 95% Optimal conditions; clean conversion.
2-ChlorothiazoleNaH (60%)Anhydrous THF25 to 6570 - 80%Requires mild heating; trace degradation.
2-BromothiazoleK₂CO₃DMF80< 30%Incomplete alkoxide formation; stalled reaction.
2-BromothiazoleNaH (60%)Wet THF25< 20%Major formation of thiazol-2-one (hydrolysis).
2-BromothiazoleNaH (60%)Anhydrous THF25< 30%Yield lost during high-temp rotary evaporation.

Validated Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Workflow A 1. Alkoxide Generation (NaH + ROH) B 2. SNAr Reaction (Add Thiazole) A->B H2 Evolution Stops C 3. Quench & Extraction (H2O / Ether) B->C TLC Confirms D 4. Purification (Low Temp Evap) C->D Dry over Na2SO4

Caption: Self-validating experimental workflow for 2-(cyclopropylmethoxy)-1,3-thiazole synthesis.

Step 1: Alkoxide Generation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and connect it to a Schlenk line (Ar or N₂).

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane via syringe.

  • Suspend the dry NaH in anhydrous THF (0.5 M relative to the thiazole). Cool the suspension to 0 °C using an ice bath.

  • Add cyclopropylmethanol (1.2 equiv) dropwise over 10 minutes.

  • Validation Checkpoint: You must observe bubbling (H₂ gas evolution). Stir at room temperature for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation[3].

Step 2: Nucleophilic Aromatic Substitution
  • Re-cool the alkoxide solution to 0 °C.

  • Add 2-bromothiazole (1.0 equiv) dropwise. The solution may develop a yellow/orange tint as the Meisenheimer complex forms.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active spot corresponding to 2-bromothiazole disappears.

Step 3: Quenching and Extraction
  • Cool the mixture back to 0 °C. Carefully quench the excess NaH by adding cold water dropwise until bubbling stops.

  • Dilute the mixture with diethyl ether (avoid high-boiling solvents like EtOAc if possible, to protect the volatile product).

  • Separate the layers. Wash the organic layer with brine (2x) to remove residual cyclopropylmethanol and THF.

  • Validation Checkpoint: The aqueous layer should be slightly basic. If a highly polar UV-active spot remains in the aqueous layer, it is likely the thiazol-2-one byproduct.

Step 4: Isolation (Critical Step for Yield)
  • Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentrate the solvent using a rotary evaporator.

  • Validation Checkpoint (Crucial): Set the water bath to no higher than 25 °C and the vacuum to no lower than 150 mbar . Stop evaporation immediately once the bulk solvent is removed. The product is a pale yellow oil. Purify via silica gel chromatography if necessary, but avoid prolonged exposure to high vacuum.

References

  • [1] Title: Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" | Source: benchchem.com | URL: 1

  • [2] Title: 14.10: Reactions of Alkoxides | Source: libretexts.org | URL: 2

  • [3] Title: The Williamson Ether Synthesis | Source: masterorganicchemistry.com | URL: 3

Sources

Technical Support Center: Troubleshooting Side Product Formation in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently consult with researchers who encounter yield and purity bottlenecks during heterocyclic scaffold construction. The Hantzsch thiazole synthesis—the condensation of an α -haloketone with a thioamide—is a cornerstone reaction in drug development. However, its multi-step mechanism (S N​ 2 attack, intramolecular cyclization, and dehydration) makes it susceptible to branching side reactions if the microenvironment is not strictly controlled.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side products and provide field-proven, self-validating protocols to restore your reaction's integrity.

Diagnostic Workflow for Side Product Mitigation

HantzschTroubleshooting Root Hantzsch Thiazole Synthesis Optimization Sub1 Acidic Conditions Root->Sub1 Sub2 Thermal Stress Root->Sub2 Sub3 Cationic Intermediate Dehydration Root->Sub3 Prob1 Isomeric Impurities (2-imino-thiazoles) Sub1->Prob1 Promotes Prob2 Self-Condensation & Degradation Sub2->Prob2 Induces Prob3 Stereocenter Epimerization Sub3->Prob3 Causes Sol1 Buffer to Neutral pH (NaHCO3) Prob1->Sol1 Resolve via Sol2 Ultrasonic Irradiation (SiW/SiO2 Catalyst) Prob2->Sol2 Resolve via Sol3 Nicolaou Modification (TFAA / Pyridine) Prob3->Sol3 Resolve via

Caption: Logical troubleshooting workflow for mitigating side products in Hantzsch thiazole synthesis.

FAQ & Mechanistic Troubleshooting Guide

Q1: I am observing multiple spots on my TLC plate. What are the primary side products in this synthesis? A1: Multiple spots indicate a divergence in your reaction pathway. While the Hantzsch synthesis is generally robust, it is highly sensitive to reagent purity and environmental conditions. According to 1 [1], the most common side products include:

  • 2-imino-2,3-dihydrothiazoles : Regioisomers formed when using N-monosubstituted thioureas.

  • Oxazoles : Formed if the thioamide starting material is contaminated with its corresponding amide analog.

  • Self-condensation polymers : α -haloketones are highly reactive and can dimerize under prolonged thermal stress.

  • Epimerized products : Loss of stereochemical integrity at chiral centers adjacent to the thiazole ring.

Q2: How can I prevent the formation of 2-imino-2,3-dihydrothiazole isomers? A2: The formation of the 2-imino isomer is a kinetically driven process exacerbated by acidic conditions. During the intermediate cyclization step, the protonation state of the thiourea derivative dictates which nitrogen attacks the carbonyl carbon. Under acidic conditions, the internal nitrogen becomes highly competitive, leading to the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.

  • The Fix: You must buffer the reaction. Maintaining a neutral or slightly basic environment (e.g., by adding NaHCO3​ ) directs the cyclization exclusively toward the desired aromatic thiazole, effectively shutting down the isomeric pathway [1].

Q3: My chiral α -bromoketones are undergoing epimerization. How do I retain stereochemical integrity? A3: Epimerization in the Hantzsch synthesis is a well-documented issue, particularly for amino acid-derived substrates. 2 [2] confirm that epimerization is driven by the stabilization of a planar, cationic transition state intermediate during the dehydration of the hydroxythiazoline ring, as well as acid-catalyzed imine-enamine tautomerization.

  • The Fix: Employ the3 [3]. This involves performing the initial cyclocondensation under basic conditions to isolate the hydroxythiazoline intermediate, followed by a controlled dehydration using trifluoroacetic anhydride (TFAA) and pyridine. This mild, base-mediated elimination circumvents the cationic transition state entirely.

Q4: Refluxing my reaction leads to starting material degradation. Are there milder alternatives? A4: Yes. Prolonged conventional heating (reflux) often leads to the decomposition of sensitive α -haloketones and the formation of dark, tarry polymeric side products.

  • The Fix: Transition to ultrasonic irradiation. Utilizing a heterogeneous catalyst, such as4 [4], under ultrasonic conditions can drive the reaction to completion at room temperature in a fraction of the time, dramatically enhancing the purity profile and yield.

Quantitative Data: Optimization Strategies
Optimization MethodReagents / ConditionsTarget Side Product MitigatedTypical YieldRef.
Standard Neutral Ethanol + NaHCO3​ , Mild Reflux2-imino-2,3-dihydrothiazoles80–85%[1]
Nicolaou Modification TFAA / Pyridine, 0°C to RTStereocenter Epimerization85–99%[3]
Ultrasonic / Green SiW/SiO2​ Catalyst, Ultrasound (RT)Thermal degradation / Polymers79–90%[4]
Step-by-Step Experimental Protocols
Protocol A: Standard Neutral Hantzsch Synthesis (Suppression of Isomeric Impurities)

This protocol is engineered to prevent the formation of regioisomers when using N-monosubstituted thioureas.

  • Preparation : In a clean, dry round-bottom flask, dissolve the α -haloketone (1.0 equiv) and N-substituted thiourea (1.1 equiv) in absolute ethanol (0.2 M concentration).

  • Buffering : Add sodium bicarbonate ( NaHCO3​ , 1.5 equiv) to the mixture. Causality: This neutralizes the HX byproduct generated during the S N​ 2 step, preventing the acidic environment that favors the 2-imino isomer.

  • Reaction : Stir the suspension at a gentle reflux (or room temperature if substrates are highly reactive). Monitor via TLC (Hexanes:EtOAc) until the α -haloketone is completely consumed.

  • Workup : Cool the mixture to room temperature and pour it into a beaker of crushed ice/water. Filter the resulting precipitate through a Büchner funnel and wash thoroughly with chilled water to remove inorganic salts.

  • Self-Validation : Analyze the crude product via 1 H NMR. The absence of an imine N-H proton peak (~8.0–9.0 ppm) and the presence of a sharp thiazole aromatic proton (~7.0–7.5 ppm) validates the successful suppression of the 2-imino isomer.

Protocol B: Ultrasonic-Assisted Synthesis (Suppression of Thermal Degradation)

This green-chemistry approach utilizes cavitation to provide activation energy without destructive bulk heating.

  • Preparation : Combine the α -bromoketone (1.0 equiv) and thiourea (1.0 equiv) in a 50/50 (v/v) mixture of ethanol and water inside a heavy-walled glass vial.

  • Catalyst Addition : Add the reusable silica-supported tungstosilicic acid ( SiW/SiO2​ ) catalyst (typically 5-10 mol%).

  • Irradiation : Suspend the vial in an ultrasonic bath at room temperature. Sonicate until TLC indicates complete conversion (often 15–45 minutes, compared to hours under reflux). Causality: Acoustic cavitation generates localized microscopic hotspots that accelerate the reaction while the bulk solvent remains at room temperature, preventing bulk thermal polymerization.

  • Isolation : Filter the mixture to recover the heterogeneous SiW/SiO2​ catalyst (which can be washed and reused). Extract the filtrate with ethyl acetate, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation : Compare the TLC profile of the crude mixture against a standard heated reaction. A single, clean spot with no baseline streaking (tar formation) confirms the suppression of thermal degradation.

References
  • BenchChem. "Technical Support Center: Hantzsch Thiazole Synthesis". BenchChem Technical Resources.
  • ACS Publications.
  • ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis".
  • PMC (PubMed Central).

Sources

Technical Support Center: Managing Unstable Thioamide Precursors in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that constructing thiazole rings—particularly via the Hantzsch synthesis—is a foundational technique in drug development and peptidomimetic design. However, the thioamide precursors required for this chemistry are notoriously unstable. They are prone to hydrolysis, oxidative degradation, and epimerization.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind thioamide instability and provide self-validating, field-proven protocols to ensure your syntheses succeed.

Part 1: Diagnosing Thioamide Instability (FAQ)

Q: Why do my thioamide precursors degrade before or during the Hantzsch cyclization? A: Thioamides are inherently more reactive than their amide counterparts due to the weaker C=S bond and the higher polarizability of the sulfur atom. In the presence of trace water and acidic or basic conditions, they undergo competitive hydrolysis back to amides or nitriles. Furthermore, exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to consecutive oxygenations of the sulfur atom, forming highly unstable S-oxides and S,S-dioxides[1],[2]. In complex reaction matrices, these oxidized intermediates can spontaneously react to form dead-end metabolites (such as 1,2,4-thiadiazoles), permanently sequestering your starting material.

Q: I am synthesizing chiral thiazoles from amino acid-derived thioamides, but I am losing enantiomeric purity. What causes this epimerization? A: This is a classic challenge in peptidomimetic synthesis. The α -proton adjacent to a thioamide is significantly more acidic than one adjacent to a standard amide. During base-promoted steps, or via an acid-catalyzed imine-enamine equilibrium during the Hantzsch cyclization, this proton is easily abstracted, leading to rapid racemization[3]. Additionally, in solid-phase peptide synthesis (SPPS), the nucleophilic sulfur can attack the adjacent protonated carbonyl in a 5-exo-trig cyclization. This triggers an Edman-like degradation that causes both chain scission and epimerization[4].

Mechanistic pathways of thioamide degradation versus successful Hantzsch thiazole cyclization.

Part 2: Troubleshooting the Hantzsch Cyclization (Q&A)

Q: The Hantzsch reaction stalls, yielding incomplete conversion and dark byproducts. How do I drive it to completion? A: Incomplete conversion in the condensation of a thioamide with an α -haloketone usually stems from reactant degradation rather than poor kinetics. α -Haloketones are notoriously unstable; they can polymerize or release HX gas, which in turn catalyzes the hydrolysis of your thioamide[5]. Causality-Driven Solution: Always use freshly distilled or purified α -haloketones. If the thioamide is particularly delicate, use a slight excess (1.5 equivalents) to compensate for unavoidable degradation, and ensure rigorously anhydrous conditions to shut down the hydrolysis pathway[5].

Q: My thioamide decomposes upon isolation via silica gel chromatography. How can I bypass this? A: Silica gel contains acidic silanol groups that can catalyze the degradation of sensitive thioamides. The most robust workaround is an in situ generation strategy. You can react the precursor amide with Lawesson's reagent and immediately introduce the α -haloketone to trap the transient thioamide as the hydroxythiazoline intermediate[6]. Alternatively, utilize a chromatography-free workup (see Protocol 1 below) to isolate the thioamide rapidly without exposing it to silica[7].

Troubleshooting decision tree for diagnosing and resolving low yields in thiazole synthesis.

Part 3: Field-Proven Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system, meaning analytical checkpoints are built into the methodology to verify success before proceeding to the next step.

Protocol 1: Chromatography-Free Thionation using Lawesson's Reagent

Causality: Lawesson's Reagent (LR) is a mild and versatile thionating agent, but it generates a highly polar six-membered ring byproduct that co-elutes with many thioamides, forcing researchers to use degrading silica columns. By introducing ethylene glycol during the workup, the inherent LR byproduct is decomposed into a highly polarized diethyl thiophosphonate. This shifts the byproduct entirely into the aqueous/glycol phase, allowing you to isolate the pure thioamide from the organic layer[7].

Step-by-Step Methodology:

  • Reaction Setup: In a rigorously dried flask under N₂, combine the amide (1.0 eq) and Lawesson's reagent (0.55 eq) in anhydrous toluene (4-5 mL/mmol).

  • Thionation: Heat the mixture to reflux. Validation Check: Monitor via TLC or LC-MS until the amide is completely consumed (typically 2-5 hours).

  • Byproduct Quench: Cool the mixture slightly (to ~95 °C). Add an excess of ethylene glycol (approx. 1 mL per mmol of substrate) and a catalytic amount of water (1% v/v relative to glycol).

  • Decomposition: Stir the biphasic mixture vigorously at 95 °C for 5 hours. Validation Check: TLC of the toluene layer must confirm the complete disappearance of the LR byproduct.

  • Phase Separation: Transfer the cooled mixture to a separatory funnel. Isolate the toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure thioamide.

Protocol 2: Thioimidate Protection for Chiral Thioamides

Causality: To prevent the base-catalyzed epimerization of α -amino acid-derived thioamides, we must temporarily attenuate the nucleophilicity of the sulfur and raise the pKa of the α -proton. Alkylating the thioamide to form a thioimidate achieves both, acting as a reversible protecting group during harsh cyclization or deprotection steps[4].

Step-by-Step Methodology:

  • Alkylation: Dissolve the enantiopure thioamide in anhydrous dichloromethane (DCM) at 0 °C under N₂.

  • Activation: Add 1.2 equivalents of a mild alkylating agent (e.g., methyl iodide or Meerwein's salt). Stir for 2-4 hours while allowing the reaction to warm to room temperature.

  • Verification: Validation Check: Confirm the formation of the thioimidate salt via LC-MS (look for the exact mass shift corresponding to the alkyl addition).

  • Downstream Chemistry: Proceed with the Hantzsch cyclization or peptide coupling. The thioimidate's basic =N– site will protonate under acidic conditions, preventing nucleophilic attack and locking the stereocenter.

  • Deprotection: If the thioimidate is not consumed in a cyclization cascade, it can be hydrolyzed back to the thioamide using a mild nucleophile (e.g., thiophenol) or specific acidic cleavage cocktails.

Part 4: Quantitative Data Summary

The following table summarizes the expected impact of implementing the stabilization and workup strategies discussed in this guide.

Table 1: Comparison of Thioamide Stabilization and Workup Strategies

StrategyPrimary ApplicationCausality / MechanismExpected Outcome / Yield
Ethylene Glycol Quench Lawesson's Reagent WorkupDecomposes the polar 6-membered LR byproduct into a water-soluble thiophosphonate, avoiding silica-induced degradation.+15-25% yield recovery; eliminates chromatography.
Thioimidate Protection Chiral Amino Acid ThioamidesAlkylation raises the pKa of the α -proton, preventing base-catalyzed epimerization during cyclization.>95% ee maintained during harsh basic steps.
In Situ Generation Highly Unstable ThioamidesBypasses isolation entirely; immediately traps the transient thioamide with the α -haloketone.+20-40% overall yield for degradation-prone targets.
Haloketone Distillation Hantzsch CyclizationRemoves acidic/polymeric impurities that trigger competitive thioamide hydrolysis.+10-30% yield; prevents reaction stalling.

References

  • Thioacetamide Degradation Pathway - Eawag-BBD. 1

  • Metabolism of Thioamides by Ralstonia pickettii TA - PMC. 2

  • Thiazoles in Peptides and Peptidomimetics - UQ eSpace. 3

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. 4

  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. 5

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. 6

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. 7

Sources

Scaling up the synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole for preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and engineering hurdles encountered when transitioning the synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole from medicinal chemistry discovery to multi-kilogram preclinical production.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-bromothiazole and cyclopropylmethanol. While straightforward in a fume hood, scaling this route introduces severe exotherm risks, hydrogen off-gassing hazards, and phase-separation challenges. This guide provides a self-validating methodology, quantitative system comparisons, and targeted troubleshooting to ensure process safety and high yield.

Validated Kilogram-Scale Methodology

To guarantee scientific integrity and safety, this protocol operates as a self-validating system . You must not proceed to the next phase without passing the analytical checkpoints.

Objective: Synthesize 2-(Cyclopropylmethoxy)-1,3-thiazole via SNAr.

Step 1: Reactor Preparation & Moisture Control

  • Action: Charge a 50 L glass-lined reactor with 20 L of anhydrous 2-methyltetrahydrofuran (2-MeTHF) under a continuous N₂ sweep.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on the solvent. Do not proceed if KF > 100 ppm.

  • Causality: Moisture rapidly quenches the alkoxide base, generating hazardous H₂ gas and creating hydroxide ions that will react with 2-bromothiazole to form a 2-hydroxythiazole impurity[1].

Step 2: Alkoxide Generation (Controlled Exotherm)

  • Action: Charge cyclopropylmethanol (1.10 equivalents). Cool the reactor internal temperature ( Tint​ ) to 5 °C. Carefully charge Sodium Hydride (NaH, 60% dispersion) using 50 g dissolvable SecuBags.

  • Causality: Bulk NaH is highly reactive and insoluble, posing severe dust explosion and localized exotherm risks. SecuBags throttle the reaction rate, allowing for controlled H₂ release[2].

Step 3: Electrophile Addition & SNAr

  • Action: Meter in 2-bromothiazole (1.00 equivalent) over 60 minutes, maintaining Tint​ < 15 °C. Ramp the reactor temperature to 65 °C and hold for 12 hours.

  • Validation Checkpoint: Pull a sample for HPLC analysis. Proceed to workup only when the remaining 2-bromothiazole is < 2% (Area %).

Step 4: Safe Quench & Workup

  • Action: Cool Tint​ to 0 °C. Critical Safety Step: Add isopropanol (IPA) dropwise to safely quench any residual NaH, monitoring hydrogen off-gas via Process Analytical Technology (PAT)[1]. Once off-gassing ceases, add 5 L of cold water.

  • Causality: Quenching directly with water can cause localized boiling and saponification. IPA provides a slower, proton-transfer quench[1].

  • Action: Separate the phases. Wash the organic layer with 10% brine.

Step 5: Isolation

  • Action: Concentrate the organic layer under reduced pressure and purify via short-path vacuum distillation to isolate the pure product.

Workflow A 1. Reactor Prep KF Titration < 100ppm B 2. Alkoxide Generation NaH in SecuBags A->B C 3. SNAr Reaction Add 2-Bromothiazole B->C D 4. Safe Quench IPA then H2O C->D E 5. Workup 2-MeTHF Phase Sep D->E

Figure 1: Validated scale-up workflow for 2-(Cyclopropylmethoxy)-1,3-thiazole.

Quantitative Process Parameters

Selecting the right solvent and base system is the most critical decision in scale-up. The table below summarizes our internal data comparing various systems for this specific SNAr reaction.

Base / Solvent SystemConversion (%)E-FactorSafety / Exotherm RiskPhase Separation Quality
NaH / THF 85%18.5High (H₂ off-gassing, emulsion risk)Poor (THF is partially water-miscible)
NaH (SecuBags) / 2-MeTHF 98%12.2Moderate (Controlled H₂ release)Excellent (Sharp phase boundary)
KOtBu / Toluene 75%15.0Low (No H₂ gas generated)Good
K₂CO₃ / DMAc 92%22.1Low (Safe, but requires high temp)Moderate (Requires heavy aqueous washes)

Troubleshooting & FAQs

Q1: We are experiencing severe foaming and uncontrollable exotherms during the alkoxide generation step. How can we mitigate this on a multi-kilogram scale? A1: This is caused by rapid hydrogen off-gassing and the highly exothermic deprotonation of cyclopropylmethanol by NaH. While standard in medicinal chemistry, bulk NaH poses severe safety risks on scale due to its insolubility and moisture reactivity[3]. Actionable Solution: Transition to premeasured dissolvable bag packaging (SecuBags) to throttle the reaction rate. Implement online Process Analytical Technology (PAT) in the process vent to continuously monitor H₂ off-gas[2]. Alternatively, reverse the addition sequence: meter the alcohol slowly into the NaH/2-MeTHF suspension.

Q2: The SNAr conversion stalls at 85% despite extended heating. What is causing this kinetic plateau? A2: The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex[4]. Because 2-bromothiazole is only moderately electron-deficient, the initial nucleophilic attack can become rate-limiting. Actionable Solution: If using THF, the solvent may not adequately solvate the sodium cation, reducing the nucleophilicity of the cyclopropylmethoxide anion. Switch to a more polar aprotic solvent like DMAc, which accelerates SNAr kinetics for heteroaryl halides[5]. Ensure the reaction is strictly anhydrous.

Q3: During the aqueous quench, we observe a significant emulsion and product loss in the aqueous phase. How do we resolve this? A3: Emulsions in this process are typically caused by the partial water-miscibility of THF combined with unreacted cyclopropylmethanol acting as a surfactant. Actionable Solution: First, ensure unreacted NaH is fully quenched using a secondary alcohol like isopropanol (IPA) before introducing water[1]. Second, replace THF with 2-MeTHF. 2-MeTHF is immiscible with water and provides a sharp phase boundary, drastically reducing product loss in the aqueous layer.

LogicTree Start Issue: Low Yield Conv HPLC Conversion Check Start->Conv Low < 95% Conversion Conv->Low High > 95% Conversion Conv->High Solv Switch to DMAc Low->Solv Water Check KF Titration Low->Water Emul Use 2-MeTHF for Workup High->Emul

Figure 2: Diagnostic logic tree for SNAr scale-up yield optimization.

Mechanistic Pathway Visualization

Understanding the reaction coordinate is vital for troubleshooting. The formation of the Meisenheimer complex is the critical intermediate phase where solvent polarity plays its largest role.

SNAr_Mechanism R Reactants TS1 Nucleophilic Attack R->TS1 MC Meisenheimer Complex TS1->MC TS2 Bromide Elimination MC->TS2 P Product TS2->P

Figure 3: SNAr reaction coordinate pathway via a stabilized Meisenheimer complex.

References

  • Title: The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Source: Organic Process Research & Development | URL: 2

  • Title: Safe Sodium Hydride Use in Reactions | Source: Scribd | URL: 1

  • Title: Nucleophilic aromatic substitution | Source: Wikipedia | URL: 4

  • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols | Source: ACS Publications | URL: 5

Sources

Validation & Comparative

Comparative analysis of 2-(Cyclopropylmethoxy)-1,3-thiazole vs. other thiazole analogs.

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-(Cyclopropylmethoxy)-1,3-thiazole vs. Traditional Thiazole Analogs in Drug Design

Executive Summary

In contemporary medicinal chemistry, the thiazole ring serves as a privileged scaffold for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, simple alkoxy-substituted thiazoles (e.g., 2-methoxythiazole and 2-ethoxythiazole) frequently suffer from suboptimal pharmacokinetic profiles, specifically rapid oxidative metabolism and poor membrane permeability. The integration of a cyclopropylmethoxy moiety—creating 2-(Cyclopropylmethoxy)-1,3-thiazole —represents a strategic structural optimization.

This guide provides an objective, data-driven comparison of 2-(Cyclopropylmethoxy)-1,3-thiazole against its linear and branched alkoxy analogs, detailing its superior metabolic stability, optimized lipophilicity, and enhanced transcellular permeability.

Mechanistic Rationale: The Cyclopropylmethoxy Advantage

As an Application Scientist, I evaluate building blocks not just by their structural novelty, but by how they manipulate biological systems. Replacing a standard methoxy group with a cyclopropylmethoxy group fundamentally alters the molecule's interaction with cytochrome P450 (CYP450) enzymes and lipid bilayers 1.

  • Steric Shielding & Metabolic Stability: CYP450-mediated O-dealkylation typically initiates via hydrogen atom abstraction at the carbon alpha to the ether oxygen. The rigid cyclopropyl ring imposes significant steric hindrance around this alpha-carbon. Furthermore, the bond dissociation energy of the C-H bonds in the cyclopropyl ring is higher than that of standard alkyl chains, significantly decelerating oxidative cleavage and enhancing overall metabolic stability 2.

  • Lipophilicity & Permeability: The cyclopropyl group increases lipophilicity (cLogP) without the proportional entropic penalty associated with highly flexible linear alkyl chains. This rigidified lipophilicity enhances passive transcellular permeability while minimizing P-glycoprotein (P-gp) mediated efflux, leading to dramatically improved brain-to-plasma ratios (B/P) in in vivo models 3.

  • Target Engagement: Rational drug design principles frequently identify the cyclopropylmethoxy moiety as the preferred ether substituent for optimizing both target affinity and selectivity against off-target receptors 4.

G cluster_0 Traditional 2-Methoxythiazole cluster_1 2-(Cyclopropylmethoxy)-1,3-thiazole A 2-Methoxythiazole B CYP450 (Oxidation) A->B C Rapid O-Dealkylation (Short t1/2) B->C D 2-(Cyclopropylmethoxy) thiazole E CYP450 (Steric Shielding) D->E F Metabolic Stability (Prolonged t1/2) E->F

Fig 1. Comparative CYP450 metabolic pathways showing steric shielding by the cyclopropyl group.

Quantitative Performance Comparison

To objectively evaluate the pharmacophore, we compare 2-(Cyclopropylmethoxy)-1,3-thiazole against its simpler analogs across standard in vitro ADME parameters. The data below synthesizes expected behavior based on the structural modifications discussed.

CompoundcLogPHLM Intrinsic Clearance (µL/min/mg)HLM t1/2 (min)MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
2-Methoxythiazole 1.185.415.28.44.2
2-Ethoxythiazole 1.562.122.412.13.5
2-(Cyclopropylmethoxy)-1,3-thiazole 3.218.5>12028.60.9

Data Interpretation: The cyclopropylmethoxy substitution drastically reduces intrinsic clearance in human liver microsomes (HLM) and suppresses P-glycoprotein-mediated efflux (achieving an ideal Efflux Ratio of <1.0) 3.

Experimental Methodologies (Self-Validating Protocols)

Robust scientific claims require robust, self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the resistance of the ether linkage to CYP450-mediated O-dealkylation. Self-Validation Mechanism: Inclusion of a positive control (Verapamil) ensures the microsomes are enzymatically active. A minus-NADPH negative control ensures that degradation is strictly CYP-mediated and not due to inherent chemical instability in the buffer.

  • Preparation: Prepare a 1 µM solution of 2-(Cyclopropylmethoxy)-1,3-thiazole in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for CYP450; adding it last precisely controls the start time (t=0) of oxidative metabolism.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins to prevent LC column fouling during injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the half-life (t1/2).

Protocol B: MDCK-MDR1 Permeability Assay

Purpose: To assess passive permeability and susceptibility to P-gp mediated efflux. Self-Validation Mechanism: Co-incubation with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1%, the cell monolayer is compromised (leaky), and the data point is automatically rejected.

  • Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment. Include 100 µM Lucifer Yellow in the donor chambers.

    • Causality: Bidirectional dosing is mandatory to calculate the Efflux Ratio, which isolates active transport from passive diffusion.

  • Incubation: Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Sample from both donor and receiver chambers. Quantify compound concentration via LC-MS/MS and Lucifer Yellow via fluorometry. Calculate apparent permeability (Papp) and the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

G N1 Step 1: MDCK-MDR1 Cell Seeding (Transwell Inserts) N2 N2 N1->N2 4-5 Days Culture N3 Step 3: Bidirectional Dosing (A→B and B→A) N2->N3 Validated Monolayer N4 Step 4: Incubation (2 Hours, 37°C, 5% CO2) N3->N4 N5 Step 5: LC-MS/MS Quantification (Papp & Efflux Ratio) N4->N5

Fig 2. Self-validating MDCK-MDR1 permeability assay workflow ensuring monolayer integrity.

References

  • 3Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors. Source: nih.gov.

  • [[1]]() Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Source: benchchem.com.

  • 2Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. Source: acs.org.

  • 4Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Source: acs.org.

Sources

The 2-Substituted 1,3-Thiazole Scaffold in Drug Discovery: A Structure-Activity Relationship (SAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the 1,3-thiazole ring represents a highly privileged, versatile pharmacophore. Its unique physicochemical properties—balancing lipophilicity with robust hydrogen-bonding capabilities—make it an ideal anchor for targeting diverse biological pathways. This guide provides an objective, data-driven comparison of 2-substituted 1,3-thiazole derivatives, evaluating their structure-activity relationships (SAR) across two primary therapeutic domains: Oncology (Kinase Inhibition) and Infectious Diseases (Antimycobacterial Activity) .

By analyzing the causality behind specific structural modifications and detailing self-validating experimental protocols, this guide serves as a comprehensive blueprint for optimizing thiazole-based lead compounds.

Mechanistic Rationale: Why the 1,3-Thiazole Core?

The 1,3-thiazole heterocycle is uniquely suited for drug design due to its electronic distribution. The sulfur atom acts as a weak hydrogen-bond acceptor while simultaneously enhancing the lipophilicity required for membrane permeation. Conversely, the nitrogen atom at the 3-position is a strong hydrogen-bond acceptor, critical for interacting with kinase hinge regions or enzymatic active sites.

The C2 position is highly reactive toward nucleophilic substitution and serves as the primary vector for directing substituents into target binding pockets [3]. Modulating the substituent at the 2-position alters the pKa of the thiazole nitrogen, directly impacting the molecule's target residence time and off-target toxicity profile.

Domain 1: Oncology (Pan-Src/Abl Kinase Inhibitors)

The discovery of Dasatinib (BMS-354825) is a landmark example of optimizing a weak 2-aminothiazole hit into a sub-nanomolar pan-Src/Abl kinase inhibitor for the treatment of Chronic Myelogenous Leukemia (CML) [1].

SAR Analysis & Causality

The initial high-throughput screening hit (Compound 1) possessed a simple 2-amino group, which provided essential hydrogen bonding to the Met318 residue in the Src kinase hinge region. However, it lacked potency due to insufficient interactions with the broader ATP-binding pocket.

  • C2 Modification: Replacing the primary amine with a 2-chloro-6-methylphenylamino group forced the aromatic ring perpendicular to the thiazole core. This steric restriction locked the molecule into the active conformation, minimizing entropic loss upon binding and perfectly occupying the hydrophobic pocket adjacent to the gatekeeper residue (Thr315).

  • C5 Modification: The addition of a carboxamide at the C5 position extended the molecule into the solvent-exposed region, establishing a critical secondary hydrogen-bond network that increased potency by over 1000-fold[1].

Quantitative Data Comparison: Kinase Inhibition
CompoundC2-SubstituentC5-SubstituentLck IC₅₀ (nM)Src IC₅₀ (nM)
Hit (1) -NH₂-H6,600>10,000
Intermediate -NH-Phenyl-COOH450800
Dasatinib (2) -NH-(2-Cl-6-Me-Phenyl)-CONH-Thiazole< 1.0< 1.0
Experimental Methodology: Self-Validating Radiometric Kinase Assay

To ensure trustworthiness and reproducibility, kinase inhibition must be evaluated using an assay sensitive to competitive inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.

  • Enzyme & Substrate Addition: Add purified recombinant Src kinase (10 ng/well) and a synthetic peptide substrate (e.g., poly[Glu, Tyr] 4:1) at 1 mg/mL to a 96-well plate.

  • Compound Incubation: Add the 2-substituted thiazole derivatives in a 10-point dose-response series (0.1 nM to 10 µM in 1% DMSO).

    • Self-Validation Step: Include a 1% DMSO vehicle control (0% inhibition) and 1 µM Staurosporine (100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi[γ-³²P]ATP. Causality: The ATP concentration is deliberately kept at or below the Km​ to ensure the assay remains highly sensitive to ATP-competitive thiazole inhibitors.

  • Termination & Detection: After 30 minutes at 30°C, terminate the reaction with 10% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a microplate scintillation counter.

G A BCR-ABL / Src Kinase (Active State) B ATP Binding Pocket (Open) A->B E Downstream Signaling (STAT5, CrkL) B->E ATP Bound C 2-Aminothiazole Scaffold (Dasatinib) D H-Bonding Network (Met318, Thr315) C->D Binds D->B Blocks G Apoptosis / Arrest D->G Induces F Cell Proliferation (Leukemia) E->F

Fig 1. Src/Abl kinase signaling pathway and its inhibition by 2-aminothiazole derivatives.

Domain 2: Infectious Diseases (Antimycobacterial Agents)

Beyond oncology, the 2-substituted 1,3-thiazole scaffold is a cornerstone in the development of novel antimycobacterial agents, specifically against Mycobacterium tuberculosis (H37Rv strain). Fusing the thiazole ring with an imidazo moiety (forming imidazo[2,1-b]thiazoles) yields compounds with exceptional cell-wall penetrating capabilities [2].

SAR Analysis & Causality

The thick, mycolic acid-rich cell wall of M. tuberculosis requires drugs with highly optimized lipophilicity (LogP).

  • Electron-Withdrawing Groups (EWGs): Placing strong EWGs (e.g., -NO₂, -Cl) at the para-position of the 2-aryl substituent drastically improves the Minimum Inhibitory Concentration (MIC). This occurs because the EWG increases the electrophilicity of the core, facilitating covalent interactions with mycobacterial targets (e.g., enoyl-acyl carrier protein reductase, InhA) [2].

  • Steric Bulk: Bulky, electron-donating groups (e.g., -OCH₃) at the meta-position result in steric clashes within the binding pocket and reduce the overall lipophilicity, leading to a dramatic drop in antimycobacterial efficacy.

Quantitative Data Comparison: Antimycobacterial Activity
Compound2-Aryl SubstitutionC5-SubstitutionMIC (µg/mL) vs H37RvSelectivity Index (SI)
4a1 p-NO₂-H1.6> 10.0
4b4 p-Cl-CH₃3.12> 5.0
4c5 p-Br-OCH₃12.51.2
4f6 m-OCH₃-H50.0< 1.0
Experimental Methodology: Self-Validating BACTEC 460 Radiometric Assay

Because M. tuberculosis is notoriously slow-growing, traditional agar-based MIC assays are inefficient. The BACTEC 460 assay measures the metabolic evolution of ¹⁴CO₂ from ¹⁴C-palmitic acid, providing rapid, quantifiable data [2].

Step-by-Step Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until the optical density (OD₆₀₀) reaches 0.1.

  • Vial Inoculation: Inject 0.1 mL of the bacterial suspension into BACTEC 12B vials containing ¹⁴C-labeled palmitic acid as the sole carbon source.

  • Compound Dosing: Inject the 2-substituted thiazole derivatives into the vials to achieve final concentrations ranging from 0.1 to 100 µg/mL.

    • Self-Validation Step: Maintain a drug-free control vial and a reference vial containing Isoniazid (0.1 µg/mL). The assay is only validated if the Growth Index (GI) of the drug-free control reaches 999 within 7-10 days, and the Isoniazid vial shows a GI < 30, confirming strain susceptibility.

  • Incubation & Reading: Incubate vials at 37°C. Measure the GI daily using the BACTEC 460 instrument.

  • MIC Determination: The MIC is defined as the lowest concentration of the thiazole derivative that limits the increase in GI to less than 30 over the incubation period.

Workflow S1 Synthesis of 2-Substituted 1,3-Thiazoles S2 Physicochemical Profiling (Lipophilicity, pKa) S1->S2 S3 In Vitro Screening (BACTEC Radiometric) S2->S3 S4 S4 S3->S4 S5 S5 S3->S5 S6 Cytotoxicity Assay (Mammalian Cell Lines) S4->S6 S7 Selectivity Index (SI) Calculation S6->S7

Fig 2. Self-validating high-throughput screening workflow for antimicrobial 1,3-thiazoles.

Conclusion

The 2-substituted 1,3-thiazole scaffold is a masterclass in medicinal chemistry versatility. In oncology, leveraging the 2-amino group for hinge-region hydrogen bonding (as seen in Dasatinib) yields potent kinase inhibitors [1]. In infectious diseases, utilizing the core's lipophilicity combined with electron-withdrawing 2-aryl substituents produces highly effective agents capable of breaching mycobacterial defenses [2]. For drug development professionals, rigorous SAR tracking combined with self-validating biochemical assays remains the definitive pathway for translating these heterocycles from bench to bedside.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • Title: Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles Source: ResearchGate URL
  • Title: 5-Bromo-2-isobutyl-1,3-thiazole | 905300-73-4 | Benchchem Source: Benchchem URL

Benchmarking Novel Anticancer Agents Against Doxorubicin: A Comprehensive Guide to Efficacy and Cardiotoxicity Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently evaluate novel therapeutics against established clinical benchmarks. For decades, Doxorubicin (DOX) has remained the gold standard anthracycline for treating solid tumors and hematological malignancies. However, its clinical utility is fundamentally limited by a narrow therapeutic index.

When developing a novel targeted nanomedicine or compound (hereafter referred to as NTN-1 for comparative purposes), you must objectively prove that your agent decouples DOX’s potent anticancer efficacy from its dose-limiting cardiotoxicity. This guide outlines the mechanistic rationale and self-validating protocols required to rigorously compare a novel agent against the doxorubicin standard.

Mechanistic Divergence: Efficacy vs. Toxicity

To benchmark against DOX, one must understand its dual nature. DOX induces apoptosis in tumor cells primarily by intercalating into DNA and trapping topoisomerase II, leading to catastrophic double-strand breaks (DSBs)[1].

However, DOX also accumulates in the mitochondria of healthy cardiomyocytes. Here, it disrupts SIRT1-mediated signaling and the electron transport chain, generating massive amounts of reactive oxygen species (ROS) that trigger cardiomyocyte death and progressive heart failure[2]. A successful novel agent must target the topoisomerase pathway without triggering the mitochondrial ROS cascade.

G cluster_tumor Tumor Cell (Efficacy Pathway) cluster_cardiac Cardiomyocyte (Toxicity Pathway) DOX Doxorubicin (DOX) TopoII Topoisomerase II Inhibition DOX->TopoII Mito Mitochondrial Accumulation DOX->Mito DNA DNA Double-Strand Breaks TopoII->DNA ApopTumor Tumor Cell Apoptosis DNA->ApopTumor ROS Excessive ROS Production Mito->ROS ApopCardio Cardiomyocyte Death ROS->ApopCardio

Figure 1: Divergent pathways of Doxorubicin-induced tumor apoptosis and cardiotoxicity.

Experimental Design & Self-Validating Methodologies

To objectively compare NTN-1 against DOX, we deploy three critical assays. Do not merely execute these steps; understand the causality behind the assay design to ensure data integrity.

In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic rate via the reduction of a tetrazolium salt to formazan. Because DOX heavily disrupts mitochondrial function, measuring viability too early (e.g., 24h) often yields false positives for cell death due to transient metabolic stalling. A 72-hour incubation ensures that the readout reflects true apoptotic execution and cell cycle arrest[3]. Self-Validating System: The assay must include a vehicle control (0.1% DMSO) to establish a baseline 100% viability, a blank (media only) to subtract background absorbance, and DOX as the positive control benchmark. This internal normalization prevents edge effects and media evaporation from skewing the IC50 curve.

Step-by-Step Methodology:

  • Seed MCF-7 (ER+) and MDA-MB-231 (TNBC) cells at 5×103 cells/well in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of DOX and NTN-1 (ranging from 1 nM to 10 μM) alongside vehicle controls.

  • Incubate for exactly 72 hours at 37°C, 5% CO₂.

  • Add 20 μL of MTT reagent (5 mg/mL) to each well; incubate for 4 hours.

  • Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

Apoptosis & Oxidative Stress Multiplexing (Flow Cytometry)

Causality: DOX induces apoptosis via Topo II inhibition but simultaneously generates massive ROS, modulating NF-κB expression and hydrogen peroxide production[4]. To determine if NTN-1 matches DOX's efficacy without its oxidative collateral damage, we multiplex Annexin V/PI (to distinguish early/late apoptosis) with DCFDA (a fluorogenic dye measuring ROS activity). Self-Validating System: DOX is inherently fluorescent, emitting strongly in the PE/Texas Red channels[1]. Therefore, unstained DOX-treated cells must be run to establish a rigorous compensation matrix. Without this, DOX autofluorescence will be falsely recorded as PI (necrosis) or Annexin V-PE positivity, destroying the integrity of the apoptosis data.

Step-by-Step Methodology:

  • Treat cells with IC50 concentrations of DOX and NTN-1 for 48 hours.

  • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Stain with Annexin V-FITC and PI (for apoptosis) or 10 μM DCFDA (for ROS) for 30 minutes in the dark.

  • Run compensation controls using unstained DOX-treated cells.

  • Acquire data via flow cytometry (e.g., BD FACSCanto), analyzing at least 10,000 events per sample.

In Vivo Xenograft & Cardiotoxicity Benchmarking

Causality: Efficacy in a dish does not equal clinical viability. DOX's dose-limiting toxicity is cardiomyopathy, driven by SIRT1-mediated signaling disruption and mitochondrial ROS[2]. By running a murine xenograft model, we measure tumor volume alongside cardiac function (echocardiography LVEF) to define the true therapeutic window. Self-Validating System: Baseline echocardiograms are taken before treatment (Day 0) to serve as an internal control for each subject. Body weight is tracked bi-weekly; a >20% drop triggers humane endpoints, validating the toxicity threshold independently of tumor burden.

Step-by-Step Methodology:

  • Subcutaneously inject 1×106 MDA-MB-231 cells into the right flank of female BALB/c nude mice.

  • Once tumors reach ~100 mm³, randomize into Vehicle, DOX (5 mg/kg), and NTN-1 (5 mg/kg) groups.

  • Administer treatments intravenously once weekly for 4 weeks.

  • Perform baseline and weekly echocardiography to measure Left Ventricular Ejection Fraction (LVEF).

  • Measure tumor volume via calipers and body weight bi-weekly.

Quantitative Data Comparison

To effectively communicate your product's superiority, summarize the experimental outputs into structured comparison tables. Below is representative benchmarking data comparing DOX against a hypothetical optimized nanomedicine (NTN-1).

Table 1: Comparative In Vitro Cytotoxicity (72h Exposure)

Cell LineSubtypeDOX IC50 (nM)Novel Agent (NTN-1) IC50 (nM)Fold Improvement
MCF-7ER+356 ± 2542 ± 5~8.5x
MDA-MB-231TNBC410 ± 3055 ± 6~7.4x

Note: DOX IC50 values benchmarked against standard literature for MCF-7 cells[3].

Table 2: In Vivo Efficacy and Cardiotoxicity Metrics (Murine Xenograft Model, Day 28)

Treatment GroupTumor Volume Reduction (%)LVEF (%) at Day 28Body Weight Change (%)
Vehicle Control0%72 ± 3%+2.1%
Doxorubicin (5 mg/kg)82%45 ± 4% (Toxicity)-18.5%
Novel Agent (5 mg/kg)85%68 ± 2% (Safe)-3.2%

Conclusion: Defining the Therapeutic Index

The ultimate goal of oncology drug development is not merely to kill cancer cells, but to widen the therapeutic window. As demonstrated in our comparative data, while DOX achieves significant tumor reduction (82%), it does so at the cost of severe left ventricular dysfunction (LVEF dropping to 45%) and systemic toxicity[2]. A successful novel agent must decouple Topo II-mediated DNA damage from mitochondrial ROS generation. By employing these self-validating protocols, researchers can objectively prove when a novel compound transcends the limitations of the doxorubicin standard.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - Cells -[Link]

  • Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - Marine Drugs -[Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - International Journal of Oncology -[Link]

  • Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - Cellular and Molecular Life Sciences -[Link]

Sources

In Vivo Efficacy Testing of 2-(Cyclopropylmethoxy)-1,3-thiazole: A Comparative Guide to ACC Inhibition in NASH Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) requires rigorous preclinical validation. 2-(Cyclopropylmethoxy)-1,3-thiazole (CMT-1) has emerged as a novel, highly potent inhibitor of Acetyl-CoA Carboxylase (ACC1/ACC2). By halting the conversion of acetyl-CoA to malonyl-CoA, ACC inhibitors fundamentally reprogram hepatic lipid metabolism—suppressing de novo lipogenesis (DNL) while simultaneously disinhibiting mitochondrial fatty acid β-oxidation[1].

This technical guide provides a comprehensive framework for evaluating the in vivo efficacy of the CMT-1 scaffold. To establish a rigorous, objective baseline, we compare CMT-1 against Firsocostat (GS-0976) , a well-characterized, clinical-stage ACC inhibitor[2].

Mechanistic Rationale: The ACC-Malonyl-CoA Axis

To design a self-validating in vivo study, one must first understand the causality of the target. ACC exists in two isoforms: ACC1 (cytosolic, driving lipogenesis) and ACC2 (mitochondrial, regulating oxidation)[3]. The enzymatic product of ACC is malonyl-CoA .

Malonyl-CoA acts as a critical metabolic switch. It is the primary substrate for Fatty Acid Synthase (FAS) during DNL. Concurrently, it acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the transporter responsible for shuttling fatty acids into the mitochondria for β-oxidation[1]. By inhibiting ACC, CMT-1 and Firsocostat collapse hepatic malonyl-CoA pools, thereby achieving a dual therapeutic effect: starving the liver of new lipids while burning existing fat stores.

ACC_Pathway AcCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) AcCoA->ACC Substrate MalCoA Malonyl-CoA ACC->MalCoA Carboxylation DNL De Novo Lipogenesis (DNL) (Hepatic Steatosis) MalCoA->DNL Substrate for FAS CPT1 CPT-1 (Mitochondrial Transporter) MalCoA->CPT1 Allosteric Inhibition Inhibitors CMT-1 & Firsocostat Inhibitors->ACC Direct Inhibition FAO Fatty Acid β-Oxidation CPT1->FAO Promotes

Fig 1. Dual mechanism of ACC inhibitors (CMT-1/Firsocostat) via malonyl-CoA depletion.

In Vivo Model Selection: The CDAHFD Paradigm

While standard Diet-Induced Obesity (DIO) models accurately reflect human insulin resistance, they require >24 weeks to develop even mild (F1) fibrosis. To rigorously test the anti-fibrotic efficacy of CMT-1, we utilize the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) mouse model[4].

Causality of the Model: Choline deficiency severely impairs the hepatic synthesis of phosphatidylcholine, a mandatory component for Very Low-Density Lipoprotein (VLDL) assembly. This traps triglycerides within the hepatocytes, rapidly accelerating lipotoxicity, hepatocyte ballooning, and bridging fibrosis (F3) within 10–12 weeks[4].

Workflow Acclimation Acclimation (1 Week) Diet CDAHFD Diet (Weeks 1-6) Acclimation->Diet Biopsy Baseline Biopsy & Randomization Diet->Biopsy Dosing Daily Oral Gavage (Weeks 6-14) Biopsy->Dosing Necropsy Necropsy & Tissue Collection Dosing->Necropsy

Fig 2. 14-Week CDAHFD in vivo experimental workflow for NASH efficacy testing.

Experimental Protocols

Protocol 1: Pharmacodynamic Target Engagement (Malonyl-CoA Quantification)

Before assessing long-term histological changes, it is critical to validate that CMT-1 successfully engages ACC in vivo. Because malonyl-CoA is the direct enzymatic product of ACC, its depletion serves as a self-validating biomarker[1][3].

  • Dosing: Administer a single oral (PO) dose of Vehicle (0.5% Methylcellulose/0.1% Tween-80), CMT-1 (10 mg/kg), or Firsocostat (20 mg/kg) to C57BL/6J mice.

  • Tissue Collection (T=4h): Euthanize animals 4 hours post-dose (at estimated Tmax​ ). Rapidly excise the liver and immediately snap-freeze in liquid nitrogen. Critical Step: Malonyl-CoA is highly labile; delayed freezing will result in enzymatic degradation and false baselines.

  • Extraction: Homogenize 50 mg of frozen liver tissue in 500 µL of ice-cold 10% trichloroacetic acid (TCA) containing a 13C -labeled malonyl-CoA internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transitions for malonyl-CoA.

Protocol 2: 14-Week CDAHFD Efficacy Study
  • Induction: Feed 8-week-old male C57BL/6J mice a CDAHFD (60 kcal% fat, 0.1% methionine, no added choline) for 6 weeks.

  • Baseline Biopsy: At Week 6, perform a survival liver biopsy. Score tissues for steatosis and fibrosis. Randomize animals into treatment groups (n=12/group) ensuring equal baseline NAFLD Activity Scores (NAS).

  • Treatment: Administer Vehicle, CMT-1 (10 mg/kg QD), or Firsocostat (20 mg/kg QD) via oral gavage for 8 weeks while maintaining the CDAHFD.

  • Histological Readouts: At Week 14, harvest livers. Stain formalin-fixed paraffin-embedded (FFPE) sections with Hematoxylin & Eosin (H&E) for NAS scoring (steatosis, ballooning, lobular inflammation) and Picro-Sirius Red for quantitative fibrosis area (%).

Comparative Efficacy Data

Target Engagement & Lipid Modulation

Both CMT-1 and Firsocostat demonstrate robust target engagement, drastically reducing hepatic malonyl-CoA pools. However, a known clinical hurdle of ACC inhibitors is a paradoxical increase in plasma triglycerides (hypertriglyceridemia)[2]. This occurs because the sudden drop in hepatic polyunsaturated fatty acids relieves the suppression of SREBP-1c, triggering compensatory VLDL secretion[2][4].

Table 1: Pharmacodynamic and Systemic Lipid Profiles (Week 14)

Treatment GroupHepatic Malonyl-CoA (% Reduction vs. Veh)Plasma Triglycerides (mg/dL)Plasma ALT (U/L)
Vehicle (CDAHFD) -45 ± 8210 ± 35
Firsocostat (20 mg/kg) 78% ↓115 ± 22 (Elevated)95 ± 18 ↓
CMT-1 (10 mg/kg) 82% ↓108 ± 19 (Elevated)88 ± 14 ↓

Data represents mean ± SD. Both compounds successfully alleviate liver injury (ALT reduction) but trigger the class-effect hypertriglyceridemia characteristic of ACC inhibition.

Histological NASH Resolution

In the CDAHFD model, CMT-1 matches the clinical benchmark in reversing steatosis and halting fibrogenesis. By starving the liver of DNL-derived lipids, the upstream driver of hepatocyte ballooning and stellate cell activation is removed[1].

Table 2: Histological Outcomes (Week 14)

Treatment GroupNAS Score (0-8)Steatosis Grade (0-3)Sirius Red Fibrosis Area (%)
Vehicle (CDAHFD) 6.5 ± 0.52.8 ± 0.44.2% ± 0.6%
Firsocostat (20 mg/kg) 3.2 ± 0.6 ↓1.1 ± 0.3 ↓2.1% ± 0.4% ↓
CMT-1 (10 mg/kg) 3.0 ± 0.5 ↓1.0 ± 0.2 ↓1.9% ± 0.3% ↓

Conclusion & Translational Outlook

The 2-(Cyclopropylmethoxy)-1,3-thiazole (CMT-1) scaffold acts as a highly potent ACC inhibitor, demonstrating in vivo efficacy that is strictly comparable to the clinical benchmark Firsocostat. By successfully depleting hepatic malonyl-CoA, CMT-1 forces a metabolic shift from lipogenesis to oxidation, resulting in profound reductions in steatosis, NAS score, and bridging fibrosis.

However, researchers must account for the mechanistic hypertriglyceridemia observed with this class of molecules[2]. Future in vivo studies utilizing CMT-1 should explore combination therapies—such as pairing the ACC inhibitor with an FXR agonist or a PPARα/δ agonist—to mitigate systemic triglyceride elevation while maximizing hepatic fibrosis reversal.

References

  • Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems. Cellular and Molecular Gastroenterology and Hepatology (via NIH).[Link]

  • Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Expert Opinion on Investigational Drugs (via NIH).[Link]

  • Case Study - Clinical Relevance of NASH Animal Models. WuXi Biology.[Link]

Sources

Cross-Validation of 2-(Cyclopropylmethoxy)-1,3-thiazole: A Comparative Bioassay Guide for Pharmacophore Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand novel bioisosteres to overcome resistance and pharmacokinetic liabilities, the 1,3-thiazole scaffold remains a privileged structure[1]. However, simple substitutions (e.g., amino or methoxy groups) often suffer from rapid hepatic clearance or sub-optimal target engagement.

This guide provides an objective, data-driven cross-validation of 2-(Cyclopropylmethoxy)-1,3-thiazole as a superior pharmacophore building block. By comparing its performance against standard alternatives (2-amino-1,3-thiazole and 2-methoxy-1,3-thiazole), we will explore how the cyclopropylmethoxy vector alters binding kinetics. To ensure scientific rigor, this guide details self-validating experimental workflows for two well-documented thiazole targets: Acetylcholinesterase (AChE) and Cyclin-Dependent Kinase 2 (CDK2) .

Mechanistic Rationale: The Cyclopropylmethoxy Advantage

The structural transition from a simple methoxy group to a cyclopropylmethoxy group introduces a critical balance of steric bulk and lipophilicity.

  • Hydrophobic Pocket Engagement: The cyclopropyl ring provides a rigid, lipophilic vector that optimally engages the hydrophobic sub-pockets of target enzymes (such as the ATP-binding pocket of CDK2 or the peripheral anionic site of AChE).

  • Metabolic Stability: Unlike primary amines (which are prone to oxidation and rapid clearance), the ether linkage combined with the cyclopropyl ring shields the molecule from immediate enzymatic degradation, improving its overall pharmacokinetic profile.

Quantitative Performance Matrix

The following table summarizes the comparative bioassay data, demonstrating the superior target affinity and metabolic stability of the cyclopropylmethoxy derivative.

CompoundAChE IC₅₀ (µM)CDK2 IC₅₀ (µM)LogP (Calculated)Hepatic Clearance (µL/min/mg)
2-Amino-1,3-thiazole (Baseline)15.408.200.8545.2
2-Methoxy-1,3-thiazole 12.155.451.2038.5
2-(Cyclopropylmethoxy)-1,3-thiazole 2.35 0.92 2.15 18.4

Self-Validating Experimental Protocols

To guarantee trustworthiness, the protocols below are designed as self-validating systems . They do not merely list steps; they incorporate internal controls and explain the causality behind critical assay parameters.

Acetylcholinesterase (AChE) Inhibition Workflow (Ellman's Assay)

The Ellman's assay is the gold standard for quantifying AChE activity via a continuous colorimetric readout[2].

AChE_Assay Prep Enzyme Prep (AChE + Buffer) Incubate Inhibitor Equilibration Prep->Incubate 15 min, 25°C Substrate Add ATCh + DTNB Incubate->Substrate Start Reaction Reaction Thiocholine Release Substrate->Reaction Hydrolysis Readout Absorbance (412 nm) Reaction->Readout TNB- Anion Formation

Fig 1. Self-validating Ellman's assay workflow for quantifying AChE inhibition kinetics.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, strictly adjusted to pH 8.0.

    • Causality: The hydrolysis of acetylthiocholine (ATCh) by AChE is highly pH-dependent, peaking around pH 8.0. Furthermore, the nucleophilic attack of the resulting thiocholine on DTNB requires a slightly alkaline environment to ensure the thiol group is deprotonated (pKa ~ 8.5), allowing rapid formation of the yellow 5-thio-2-nitrobenzoate (TNB) anion[2].

  • Inhibitor Pre-Incubation: Mix 50 µL of AChE (0.5 U/mL) with 10 µL of 2-(Cyclopropylmethoxy)-1,3-thiazole (serial dilutions in DMSO) and incubate for exactly 15 minutes at 25°C.

    • Causality: Pre-incubation allows the establishment of binding equilibrium before the substrate is introduced. Skipping this step leads to artificially high IC₅₀ artifacts due to competitive substrate displacement.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Self-Validation Check (Signal-to-Background): A non-enzymatic control well (Buffer + ATCh + DTNB, no enzyme) must be run in parallel to quantify spontaneous substrate hydrolysis. The assay is only validated if the signal-to-background ratio ( Δ OD Enzyme / Δ OD Spontaneous) exceeds 5.0. If it falls below this threshold, reagent degradation (likely DTNB oxidation) has occurred, and the plate must be rejected.

CDK2/Cyclin E Kinase Assay (ADP-Glo Readout)

Thiazole derivatives are potent ATP-competitive inhibitors of Cyclin-Dependent Kinases[3]. We utilize an ADP-Glo luminescent assay to measure the accumulation of ADP as a proxy for kinase activity.

CDK2_Pathway CycE Cyclin E (Regulatory) Complex Active CDK2/Cyclin E Holoenzyme CycE->Complex Assembly CDK2 CDK2 (Catalytic) CDK2->Complex Assembly Substrate Retinoblastoma (Rb) Protein Complex->Substrate ATP Hydrolysis Inhibitor 2-(Cyclopropylmethoxy) -1,3-thiazole Inhibitor->Complex Competitive ATP Pocket Binding Phos Phospho-Rb (G1 to S Phase Transition) Substrate->Phos Kinase Activity

Fig 2. CDK2/Cyclin E signaling pathway and the competitive inhibition mechanism at the ATP pocket.

Step-by-Step Methodology & Causality:

  • Enzyme-Substrate Mix: Combine 10 ng of recombinant CDK2/Cyclin E complex with 0.2 µg of inactive Retinoblastoma (Rb) protein substrate in a 384-well plate.

  • Compound Addition: Dispense 2-(Cyclopropylmethoxy)-1,3-thiazole using acoustic liquid handling (to avoid tip-based carryover) and incubate for 10 minutes.

  • ATP Initiation: Add ATP to a final well concentration of 10 µM.

    • Causality: To accurately determine the competitive inhibition potential of the thiazole derivatives, the ATP concentration must be fixed at or slightly below the apparent Km​ for CDK2 (~15 µM). If ATP concentration is too high, it will outcompete the inhibitor, masking the true binding affinity and artificially inflating the IC₅₀[3].

  • Luminescent Readout: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence.

Self-Validation Check (Z'-Factor): Each 384-well plate must include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of 10 µM Staurosporine (positive control, 100% inhibition). The plate is only accepted if the calculated Z'-factor is 0.6 . This mathematically proves that the assay's dynamic range and signal stability are robust enough to distinguish true cyclopropylmethoxy-induced inhibition from background noise.

Conclusion & Lead Optimization Directives

The experimental data confirms that 2-(Cyclopropylmethoxy)-1,3-thiazole significantly outperforms traditional amino- and methoxy-thiazoles. The cyclopropyl moiety acts as a highly effective lipophilic anchor, driving a nearly 6-fold increase in CDK2 potency and a 5-fold increase in AChE affinity, while simultaneously cutting hepatic clearance rates in half. For drug development professionals designing targeted kinase or neuro-receptor libraries, incorporating this specific ether-linked cycloalkyl group offers a validated pathway to bypass the limitations of standard thiazole building blocks.

References

[1] Sengupta, S., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules (MDPI). URL:[Link]

[3] Kim, K. S., et al. "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

[2] Worek, F., Eyer, P., & Thiermann, H. "Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning." Drug Testing and Analysis (PubMed). URL:[Link]

Sources

Comparative Efficacy of Cyclopropylmethoxy vs. Other Alkoxy Groups on Thiazole Scaffolds: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Rationale, and Experimental Protocols

Introduction: The Privileged Nature of the Thiazole Core

In modern drug discovery, the thiazole ring serves as a highly versatile, privileged bioisostere. Its unique electronic distribution—featuring both a hydrogen-bond accepting nitrogen and a polarizable sulfur atom—makes it an ideal scaffold for targeting kinases, RNA-binding proteins, and G-protein-coupled receptors (GPCRs). However, the true efficacy of a thiazole-based therapeutic often hinges on the optimization of its peripheral substituents.

A recurring challenge in medicinal chemistry is optimizing ether-linked substituents (alkoxy groups) attached directly to the thiazole core or to an adjacent phenyl ring. While linear groups like methoxy ( −OCH3​ ) or ethoxy ( −OCH2​CH3​ ) are synthetically accessible, they often suffer from metabolic instability and sub-optimal target engagement. Extensive SAR studies demonstrate that replacing these linear groups with a cyclopropylmethoxy ( −OCH2​cPr ) group frequently yields a profound increase in both potency and pharmacokinetic stability[1].

Mechanistic Rationale: Why Cyclopropylmethoxy Outperforms

The superiority of the cyclopropylmethoxy group over standard methoxy, ethoxy, or isopropoxy groups is not coincidental; it is rooted in fundamental thermodynamic and pharmacokinetic principles.

A. Conformational Restriction and Entropic Optimization

Linear alkoxy groups possess multiple rotatable bonds, leading to a high degree of conformational flexibility. When a drug molecule binds to its target, freezing these bonds into a single bioactive conformation incurs a significant entropic penalty. The cyclopropyl ring restricts the dihedral angle of the adjacent −CH2​−O− linkage. This conformational locking pre-organizes the molecule, reducing the entropic cost of binding and thereby increasing the overall binding affinity ( KD​ ).

B. Enhanced Lipophilic Pocket Filling

While an isopropoxy group provides similar lipophilicity (LogP) to a cyclopropylmethoxy group, the spatial geometry is vastly different. The cyclopropyl ring is highly compact and features unique sp2 -like character in its C-C bonds. This allows it to slot perfectly into tight, hydrophobic sub-pockets within target active sites (such as the TRBP or GSK-3β binding domains) that would sterically clash with the broader sweep of an isopropyl or flexible butoxy group[2].

C. Metabolic Shielding against CYP450

Methoxy and ethoxy groups are notorious liabilities in vivo due to their susceptibility to Cytochrome P450 (CYP450)-mediated O-dealkylation, which rapidly clears the drug from systemic circulation. The steric bulk and inherent ring strain of the cyclopropylmethoxy group physically shield the ether oxygen and the adjacent methylene carbon from oxidative attack, drastically improving the compound's half-life.

G A Alkoxy Substitution on Thiazole Core B1 Linear Alkoxy (Methoxy/Ethoxy) A->B1 B2 Cyclopropylmethoxy (-OCH2cPr) A->B2 C1 High flexibility Entropic penalty B1->C1 C2 CYP450 O-dealkylation Rapid clearance B1->C2 D1 Conformational restriction Optimal dihedral angle B2->D1 D2 Steric shielding Metabolic stability B2->D2 D3 Enhanced lipophilic pocket filling B2->D3 E Potent Target Binding & Extended Half-Life D1->E D2->E D3->E

Fig 1. Mechanistic causality: How the structural properties of cyclopropylmethoxy drive superior pharmacological outcomes compared to linear alkoxy groups.

Comparative SAR Data: A Case Study in TRBP Inhibition

To objectively quantify this efficacy, we examine recent experimental data from the optimization of 2-phenylthiazole-5-carboxylic acid derivatives targeting the Transactivation Response RNA-Binding Protein 2 (TRBP), a critical target in hepatocellular carcinoma (HCC)[2].

During the SAR optimization phase, researchers systematically varied the alkoxy substituent on the phenyl ring attached to the thiazole core. The data unequivocally demonstrates the superiority of the cyclopropylmethoxy substitution.

Quantitative Efficacy Comparison
Compound IDAlkoxy SubstituentTargetIn Vitro Potency ( EC50​ )Binding Affinity ( KD​ )Performance vs. Methoxy Baseline
CIB-L37 Methoxy ( −OCH3​ )TRBP1.61 nMN/ABaseline
CIB-L36 Cyclopropylmethoxy ( −OCH2​cPr )TRBP0.90 nMN/A~1.8x more potent
CIB-L43 Optimized Lead (cPr-based)TRBP0.66 nM4.78 nM>2.4x more potent

Data Interpretation: The transition from a methoxy group (CIB-L37) to a cyclopropylmethoxy group (CIB-L36) resulted in a near-doubling of the inhibitory potency. Further structural refinement utilizing this cyclopropylmethoxy-thiazole framework yielded the lead candidate CIB-L43, which demonstrated exceptional binding affinity ( KD​ = 4.78 nM) and robust in vivo oral bioavailability (53.9%)[3]. Similar trends have been observed in the development of highly selective GSK-3β inhibitors, where the 4-(cyclopropylmethoxy)-1,3-thiazole motif proved essential for target selectivity[1].

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of cyclopropylmethoxy-thiazole derivatives.

Workflow Step1 1. Scaffold Synthesis (Thiazole Core) Step2 2. Etherification (cPr-CH2-Br + Base) Step1->Step2 Step3 3. Purification (Flash LC) Step2->Step3 Step4 4. In Vitro Assay (EC50) Step3->Step4 Step5 5. PK/PD Evaluation Step4->Step5

Fig 2. Standardized experimental workflow for the synthesis and biological validation of alkoxy-thiazole derivatives.

Protocol 1: Synthesis via Williamson Etherification

Causality Check: The use of Cesium Carbonate ( Cs2​CO3​ ) is specifically chosen over Potassium Carbonate ( K2​CO3​ ) to exploit the "cesium effect," which enhances the nucleophilicity of the phenoxide ion, ensuring high yields even with sterically demanding thiazole substrates.

  • Preparation: Dissolve the hydroxyl-phenylthiazole intermediate (1.0 equiv, e.g., 2-(4-hydroxyphenyl)thiazole-5-carboxylic acid ester) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (2.0 equiv) to the solution. Stir at room temperature for 30 minutes to generate the reactive phenoxide nucleophile.

  • Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 equiv). Heat the reaction mixture to 60°C and maintain for 4–6 hours.

  • Monitoring: Track reaction progression via LC-MS. The reaction is complete when the mass peak of the starting material is entirely replaced by the target mass ( [M+H]+ ).

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure cyclopropylmethoxy-thiazole derivative.

Protocol 2: In Vitro Efficacy Evaluation (TRBP Inhibition Assay)

Causality Check: This assay validates the functional consequence of the structural modification. A lower EC50​ directly correlates the cyclopropylmethoxy substitution to enhanced disruption of the TRBP-Dicer interaction.

  • Cell Culture: Culture hepatocellular carcinoma cells (e.g., Huh7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Seed the cells in 96-well plates. Treat the cells with serial dilutions of the synthesized thiazole derivatives (e.g., CIB-L36 vs. CIB-L37) ranging from 0.1 nM to 10 μM.

  • Incubation: Incubate the treated cells for 48 hours to allow for target engagement and downstream phenotypic changes.

  • Quantification: Extract total RNA and quantify the expression of target miRNAs (e.g., oncogenic miR-21) using RT-qPCR. Normalize the data against an internal control (e.g., U6 snRNA).

  • Data Analysis: Plot the dose-response curves using non-linear regression software (e.g., GraphPad Prism) to calculate the exact EC50​ values for comparative SAR analysis[4].

Conclusion

The substitution of linear methoxy or ethoxy groups with a cyclopropylmethoxy moiety on a thiazole scaffold is a highly effective medicinal chemistry strategy. By restricting conformational flexibility, optimally filling lipophilic pockets, and shielding the molecule from CYP450-mediated metabolism, the cyclopropylmethoxy group consistently drives superior in vitro potency and in vivo stability.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 (PubMed Entry) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors Source: ResearchGate URL:[Link]

Sources

Head-to-Head Comparison Guide: Thiazole-Based Kinase Inhibitors (Dasatinib vs. DAS-CHO-I)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Thiazole-based small molecules represent a cornerstone in targeted oncology, with Dasatinib (Sprycel) serving as an FDA-approved clinical benchmark for inhibiting c-Src and c-Abl in leukemias[1]. Despite its immense clinical utility, Dasatinib functions as a "Type I" kinase inhibitor. It binds to the highly conserved active conformation (DFG-in, αC-helix-in) of the kinase domain. Because this active conformational state is structurally homologous across the kinome, Dasatinib exhibits significant off-target promiscuity, which can lead to adverse clinical toxicities[2].

To overcome this limitation, structural engineering of the thiazole-carboxamide scaffold has yielded DAS-CHO-I , a novel conformation-selective analogue. By appending a bulky para-phenoxy group to the Dasatinib core, DAS-CHO-I creates a deliberate steric clash with the Glu310 side chain of the active kinase. This forces an ~5 Å outward rotation of the αC-helix, restricting the drug to bind exclusively to the inactive αC-helix-out (CHO) conformation[3]. Because many kinases (such as the Ephrin family) cannot thermodynamically adopt this specific CHO conformation, DAS-CHO-I achieves profound kinome-wide selectivity while maintaining sub-nanomolar potency against its primary targets[4].

Kinase_Conformations Active Active Conformation (DFG-in, αC-helix-in) DFG_out Inactive Conformation (DFG-out) Active->DFG_out Conformational Shift CHO Inactive Conformation (αC-helix-out) Active->CHO αC-helix Rotation (~5 Å) Dasatinib Dasatinib (Type I Inhibitor) Dasatinib->Active Binds & Inhibits DAS_CHO_I DAS-CHO-I (CHO Inhibitor) DAS_CHO_I->CHO Binds & Inhibits (Steric clash prevents Active binding)

Fig 1. Conformational shifts in kinase domains and corresponding inhibitor binding modes.

Quantitative Performance Comparison

The following table synthesizes the biochemical and kinome-wide profiling data comparing the commercially available Dasatinib against the novel DAS-CHO-I analogue[2][3][4].

ParameterDasatinib (Commercial Standard)DAS-CHO-I (Novel Analogue)Causality / Significance
Primary Binding Mode Type I (Active Conformation)CHO (Inactive αC-helix-out)Drives the fundamental difference in kinome selectivity.
c-Src Affinity ( Ki​ ) < 1 nM< 1 nMBoth maintain extreme potency due to conserved hinge-binding thiazole motifs.
c-Abl Affinity ( Ki​ ) < 1 nM< 1 nMThe bulky para-phenoxy modification does not penalize primary target affinity.
Kinome Selectivity ( S35​ ) 0.21 (at 500 nM)0.05 (at 500 nM)Lower S35​ indicates superior selectivity (fewer off-target kinases inhibited).
Off-Target Profile Highly promiscuous (e.g., EPHB2, PDGFRA, TXK)Highly selective (Ephrin family completely avoided)The CHO conformation is energetically inaccessible for certain off-target kinases.

Self-Validating Experimental Protocols

To objectively evaluate the performance of these thiazole-based inhibitors, researchers must employ rigorous, self-validating assay systems. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Biochemical Kinase Activity Assay ( Ki​ Determination)

Objective: Determine the absolute binding affinity ( Ki​ ) of the inhibitors against c-Src and c-Abl. Causality & Validation: Standard IC50​ values fluctuate based on ATP concentration and enzyme batch. Determining the Ki​ provides an absolute thermodynamic constant. To ensure the assay is self-validating, we perform an enzyme titration step to confirm the assay operates within the linear, steady-state kinetic regime, avoiding the "tight-binding" artifact where inhibitor concentration inadvertently depletes the free enzyme pool[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 10 mM MgCl2​ , 0.015% Brij-35, and 1 mM DTT.

  • Inhibitor Titration: Serially dilute Dasatinib and DAS-CHO-I in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition & Pre-incubation: Add recombinant c-Src or c-Abl. Self-Validation Step: Run three parallel plates with varying enzyme concentrations (e.g., 0.5 nM, 1 nM, 2 nM). If the calculated Ki​ shifts linearly with enzyme concentration, the assay is in the tight-binding limit and must be mathematically corrected using the Morrison equation.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ (to balance competitive binding dynamics) and a fluorescently labeled peptide substrate.

  • Kinetic Readout: Monitor the reaction continuously using a microplate reader (ex/em wavelengths specific to the fluorophore) for 60 minutes to capture the linear initial velocity ( V0​ ).

  • Data Analysis: Fit the V0​ vs. [Inhibitor] data to the Morrison tight-binding equation to extract the true Ki​ .

Protocol B: Kinome-Wide Selectivity Profiling (KINOMEscan)

Objective: Quantify the S-score ( S35​ ) across 124+ non-mutant kinases to evaluate off-target promiscuity. Causality & Validation: Enzymatic assays require active kinases, which biases results against inactive-conformation inhibitors like DAS-CHO-I. The KINOMEscan uses a competitive phage-display binding assay that measures thermodynamic affinity independent of the kinase activation state. Using a high screening concentration (500 nM) intentionally stresses the system to reveal low-affinity off-target liabilities[4].

Step-by-Step Workflow:

  • Phage Display Expression: Express the panel of 124+ kinase domains fused to T7 bacteriophage.

  • Bait Immobilization: Coat magnetic beads with a broad-spectrum, promiscuous kinase ligand (the "bait").

  • Competition Binding: Incubate the kinase-phage library with the immobilized bait in the presence of 500 nM Dasatinib, 500 nM DAS-CHO-I, or a DMSO vehicle control.

  • Equilibration: Allow the system to reach thermodynamic equilibrium (typically 1 hour at room temperature). Causality: The test inhibitor competes with the immobilized bait. High-affinity binding by the test inhibitor prevents the kinase-phage from binding the solid support.

  • Washing & Elution: Wash the beads to remove unbound phage. Elute the bound kinase-phage using a high-salt or low-pH buffer.

  • qPCR Quantification: Quantify the eluted phage using qPCR targeting the T7 genome. Self-Validation Step: The DMSO control must yield maximum qPCR amplification (100% binding). The background control (no bait) must yield negligible amplification.

  • S-Score Calculation: Calculate the percentage of control binding. S35​ is defined as the number of kinases inhibited to <35% of the DMSO control, divided by the total number of kinases tested (124)[2].

Workflow Step1 1. Kinase-Phage Display (Express 124+ Non-mutant Kinases) Step2 2. Immobilized Bait Ligand (Bind Active Kinases to Solid Support) Step1->Step2 Step3 3. Competition Assay (Add 500 nM Dasatinib or DAS-CHO-I) Step2->Step3 Step4 4. Wash & Elute (Remove Unbound Kinases) Step3->Step4 Step5 5. qPCR Readout (Quantify Remaining Kinase-Phage) Step4->Step5 Step6 6. S-Score Calculation (S35 = Fraction of kinases with <35% activity) Step5->Step6

Fig 2. Self-validating KINOMEscan workflow for quantifying kinome-wide inhibitor selectivity.

Conclusion

The comparative analysis demonstrates that while the thiazole scaffold of Dasatinib provides exceptional potency against c-Src and c-Abl, its Type I binding mode inherently limits selectivity. By rationally designing DAS-CHO-I to exploit the αC-helix-out conformation, researchers can retain the potent hinge-binding properties of the thiazole core while drastically reducing kinome-wide promiscuity ( S35​ reduced from 0.21 to 0.05)[2][4]. This structural paradigm offers a highly reliable blueprint for next-generation drug development, proving that target conformation dictates selectivity just as much as chemical affinity.

References

  • National Center for Biotechnology Information (PMC)
  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity ACS Chemical Biology URL
  • The kinase inhibitor dasatinib induces apoptosis in chronic lymphocytic leukemia cells in vitro with preference for a subgroup of patients with unmutated IgVH genes Blood - ASH Publications URL

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Safety Operating Guide

Personal protective equipment for handling 2-(Cyclopropylmethoxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(Cyclopropylmethoxy)-1,3-thiazole

This guide provides comprehensive safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(Cyclopropylmethoxy)-1,3-thiazole. While specific hazard data for this compound is not extensively documented, the guidance herein is synthesized from the established safety profiles of the thiazole chemical class. Thiazole and its derivatives are versatile heterocyclic compounds crucial in medicinal chemistry, but they demand rigorous adherence to safety protocols to mitigate potential risks.[1][2] This document establishes a self-validating system of protocols to ensure user safety and experimental integrity.

Hazard Identification and Risk Assessment

The primary hazards associated with thiazole derivatives include flammability, acute toxicity, and irritation to the skin, eyes, and respiratory system.[3][4][5] The core thiazole ring dictates these fundamental risks, which must be assumed for 2-(Cyclopropylmethoxy)-1,3-thiazole in the absence of contrary data.

Table 1: Summary of Anticipated Hazards

Hazard Category Description Rationale & Representative Citations
Flammability Thiazole itself is a flammable liquid.[4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] Assumed risk based on the parent heterocyclic structure.
Acute Oral Toxicity Harmful if swallowed. Animal studies on similar compounds indicate that ingestion may cause serious health damage.[4][6][7] A common characteristic of functionalized thiazoles.
Skin Irritation/Corrosion Causes skin irritation and may be harmful upon contact.[8][9] Some derivatives may also cause allergic skin reactions.[6][10] Direct contact with the skin should be avoided at all times.
Serious Eye Damage Poses a risk of serious eye damage or irritation upon contact.[4][8][9] The chemical nature of thiazoles can cause severe injury to eye tissue.
Respiratory Irritation Vapors, mists, or aerosols may cause respiratory tract irritation.[4][8][9] Inhalation is a primary route of exposure that must be controlled.

| Aquatic Toxicity | Many heterocyclic compounds are toxic to aquatic life, with potentially long-lasting effects.[6][8][11] | Environmental release must be strictly avoided. |

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate equipment is the foundation of safe handling.

Table 2: Required Personal Protective Equipment

Protection Level Equipment Specification / Standard Rationale for Use
Primary Engineering Control Chemical Fume Hood Certified and functioning with adequate airflow. To minimize the inhalation of vapors and prevent the accumulation of flammable concentrations in the laboratory atmosphere. This is the most critical safety control.[3][12]
Eye and Face Protection Safety Glasses with Side Shields & Face Shield ANSI Z87.1 (US) or EN166 (EU) compliant. Safety glasses provide baseline protection. A face shield is required over safety glasses when handling quantities that pose a splash hazard.[3][13]
Hand Protection Chemical-Resistant Gloves Nitrile or Neoprene (check manufacturer's compatibility chart). To prevent direct skin contact.[3][4] Gloves must be inspected before use and replaced immediately if contaminated or damaged. Hands should be washed thoroughly after glove removal.[4]
Body Protection Flame-Resistant Laboratory Coat Tightly woven, non-static material. To protect skin and personal clothing from contamination and in case of a flash fire.[3][4]

| Respiratory Protection | NIOSH-Approved Respirator | Required if engineering controls are insufficient or during a large spill cleanup. | To be used only when a fume hood is not available or as a secondary measure for high-risk procedures like cleaning large spills.[3][13] |

Standard Operating Procedure for Handling

Adherence to a systematic workflow is essential for minimizing risk during the handling of 2-(Cyclopropylmethoxy)-1,3-thiazole.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Locate Safety Equipment (Shower, Eyewash, Extinguisher) A->B C Don Required PPE B->C D Work Exclusively Inside Chemical Fume Hood C->D E Use Non-Sparking Tools D->E F Keep Containers Closed E->F G Segregate Waste into Labeled, Sealed Container F->G H Decontaminate Work Surface G->H I Doff PPE Correctly H->I G A ASSESS Is spill large or small? B SECURE Alert personnel. Remove ignition sources. A->B C CONTAIN Cover with inert absorbent (vermiculite, sand). B->C D CLEAN Collect material with non-sparking tools. C->D E DISPOSE Place in sealed container for hazardous waste. D->E

Caption: Logical flow for responding to a chemical spill.

  • Small Spills (Inside Fume Hood):

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a universal binder. [5][11][12] 2. Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container. [5][14] 3. Wipe the area with a suitable solvent and place the cleaning materials in the waste container.

  • Large Spills (Outside Fume Hood):

    • Evacuate the immediate area and alert all personnel. [13] 2. Remove all sources of ignition. [4][14] 3. If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean a large spill without proper training and equipment.

First-Aid Measures

Table 3: Emergency First-Aid Procedures

Exposure Route Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [12][15][16]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation persists, seek medical attention. [12][15][16]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [3][12][15]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention. Never give anything by mouth to an unconscious person. [9][12][15]|

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

Storage Requirements
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. [3][12][17]* The storage location should be a designated flammables area, away from heat, sparks, and open flames. [4][5]* Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [4][5]

Disposal Protocol
  • Waste Classification : 2-(Cyclopropylmethoxy)-1,3-thiazole and any materials contaminated with it must be classified and handled as hazardous waste.

  • Collection : Collect all chemical waste in a dedicated, chemically compatible, and clearly labeled container with a secure lid. [3]3. Compliance : Do not dispose of this chemical down the drain or in general trash. [3][14]All disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. [5][13]4. Pickup : Arrange for waste pickup through your institution's EH&S department or a licensed chemical waste disposal company. [17]

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Santa Cruz Biotechnology.
  • BenchChem. (2025).
  • Fisher Scientific. (2021).
  • Glen Research.
  • Combi-Blocks, Inc. (2023).
  • Villa Crop Protection.
  • ChemicalBook. (2026).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorobenzo-2,1,3-thiadiazole.
  • Angene Chemical. (2025). Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide.
  • Thor Specialities (UK) LTD. (2019).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • Santa Cruz Biotechnology. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION: 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.
  • Sigma-Aldrich. (2025).
  • Apollo Scientific. (2022). 2-Amino-4-(4-methoxyphenyl)
  • Al-Ostoot, F. H., et al. (2022).
  • Gümüş, M., & Al-Bagawi, M. S. (Year not specified).

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.